molecular formula C8H11N3O2 B2656371 (4-Amino-2-methoxyphenyl)urea CAS No. 926202-00-8

(4-Amino-2-methoxyphenyl)urea

Cat. No.: B2656371
CAS No.: 926202-00-8
M. Wt: 181.195
InChI Key: WRYXNKICHQLRQN-UHFFFAOYSA-N
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Description

(4-Amino-2-methoxyphenyl)urea is a chemical compound with the molecular formula C 8 H 11 N 3 O 2 and a molecular weight of 181.19 g/mol . This urea-containing derivative serves as a valuable intermediate in organic synthesis and antimicrobial research . Recent scientific studies have explored urea-based compounds as potential inhibitors of bacterial enzymes. Specifically, derivatives sharing this core pharmacophore have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, positioning them as a novel starting point for the development of antibacterial agents . The mechanism of action is proposed to involve the inhibition of the essential bacterial enzyme FabI (Enoyl-ACP reductase), a key target in the bacterial fatty acid biosynthesis pathway . The urea moiety is critical for this activity, as it can act as a key hydrogen bond donor and acceptor to interact with the enzyme's catalytic site . This product is intended for research purposes and is not for diagnostic or therapeutic use. For laboratory use only by trained professionals. Refer to the safety data sheet for proper handling instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-amino-2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-7-4-5(9)2-3-6(7)11-8(10)12/h2-4H,9H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYXNKICHQLRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Physicochemical and Analytical Guide to (4-Amino-2-methoxyphenyl)urea for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical profile of (4-Amino-2-methoxyphenyl)urea (Molecular Formula: C₈H₁₁N₃O₂), a compound of interest for researchers in medicinal chemistry and drug development. The urea scaffold is a cornerstone in the design of therapeutic agents, valued for its unique hydrogen bonding capabilities which are crucial for molecular interactions with biological targets.[1] This guide details the compound's structural and physicochemical properties, outlines robust analytical methodologies for its characterization, discusses its synthesis and reactivity, and explores its potential applications based on the broader class of urea derivatives. All protocols and claims are grounded in established scientific principles to ensure reliability and reproducibility in a laboratory setting.

Compound Identification and Chemical Structure

The foundational step in any research endeavor is the unambiguous identification of the chemical entity. (4-Amino-2-methoxyphenyl)urea is a substituted phenylurea derivative with key functional groups that dictate its chemical behavior and potential biological activity.

  • IUPAC Name: (4-amino-2-methoxyphenyl)urea

  • Molecular Formula: C₈H₁₁N₃O₂[2][3]

  • Canonical SMILES: COC1=C(C=CC(=C1)N)NC(=O)N[2]

  • InChI Key: WRYXNKICHQLRQN-UHFFFAOYSA-N[2]

The structure features a central urea moiety linked to a 2-methoxy aniline ring, with an additional amino group at the para-position. This arrangement of electron-donating groups (methoxy and amino) influences the electronic environment of the aromatic ring and the reactivity of the urea nitrogens.

Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is critical for designing experiments, developing formulations, and interpreting biological data. The key properties of (4-Amino-2-methoxyphenyl)urea are summarized below.

PropertyValue / DescriptionSignificance in Research
Molecular Weight 181.19 g/mol [3]Essential for all stoichiometric calculations, solution preparation, and mass spectrometry analysis.
Monoisotopic Mass 181.08513 Da[2]Crucial for high-resolution mass spectrometry (HRMS) to confirm elemental composition.
Appearance Solid (predicted)Affects handling, storage, and the choice of dissolution methods.
XlogP (Predicted) 0.1[2]This low value suggests a high degree of hydrophilicity, indicating good potential solubility in aqueous buffers but potentially poor passive membrane permeability.
Solubility Not experimentally determined. Predicted to be soluble in polar organic solvents and aqueous acids.Directly impacts its utility in biological assays and formulation development. An experimental protocol for determination is provided in Section 3.4.
pKa Not experimentally determined.The presence of two amino groups and the urea moiety results in multiple pKa values, which govern the compound's charge state at different physiological pHs. This is critical for receptor binding, solubility, and ADME properties.
Melting Point Not experimentally determined.A sharp melting point is a primary indicator of purity. An experimental protocol for its determination is provided in Section 3.4.

Analytical Characterization and Quality Control Workflow

Ensuring the identity, purity, and stability of a research compound is a non-negotiable aspect of scientific integrity. A multi-pronged analytical approach is required.

Analytical_Workflow cluster_0 Identity & Structure Verification cluster_1 Purity & Quantification cluster_2 Physicochemical Properties LCMS LC-MS (Confirm MW) NMR 1H & 13C NMR (Elucidate Structure) LCMS->NMR If MW matches HRMS HRMS (Confirm Formula) MP Melting Point (Purity Indicator) HRMS->MP Final QC NMR->HRMS If structure matches HPLC HPLC-UV/DAD (Purity Assay) HPLC->LCMS If pure qNMR qNMR (Quantitative Assay) HPLC->qNMR Sol Solubility Assay (Formulation) MP->Sol Sample Test Article Received Sample->HPLC Initial Screen

Caption: Analytical workflow for comprehensive characterization.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol establishes the purity of (4-Amino-2-methoxyphenyl)urea using a standard reversed-phase HPLC method. The choice of a C18 column is based on its proven efficacy for retaining and separating moderately polar aromatic compounds.

Objective: To determine the purity of the analyte to be ≥95% for use in biological assays.

Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.[4]

    • Detection Wavelength: 254 nm (or scan for λmax, expected around 230-280 nm).[4][5]

  • Sample Preparation:

    • Prepare a stock solution of (4-Amino-2-methoxyphenyl)urea at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • Further dilute to a working concentration of 50 µg/mL using the same diluent.

  • Chromatographic Run:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

    • Inject 10 µL of the sample solution.

    • Run a linear gradient:

      • 0-15 min: 5% to 95% B.

      • 15-18 min: Hold at 95% B.

      • 18-19 min: 95% to 5% B.

      • 19-25 min: Hold at 5% B (re-equilibration).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • The system suitability is confirmed if the relative standard deviation (RSD) for replicate injections is ≤1.0%.[6]

Protocol: Structural Verification by NMR Spectroscopy

NMR spectroscopy is indispensable for unambiguous structural confirmation. While an actual spectrum requires experimental acquisition, the expected chemical shifts and multiplicities can be predicted based on the known structure.

Objective: To confirm that the chemical structure of the synthesized compound matches that of (4-Amino-2-methoxyphenyl)urea.

¹H NMR (400 MHz, DMSO-d₆):

  • Aromatic Protons (3H): Expect three signals in the δ 6.0-7.5 ppm range. The specific coupling patterns (doublets, doublet of doublets) will depend on the substitution pattern.

  • Amine Protons (Ar-NH₂, 2H): A broad singlet, typically in the δ 4.0-5.5 ppm range.

  • Urea Protons (NH-CO-NH₂, 3H): Two distinct broad singlets, one for the Ar-NH and one for the terminal -NH₂. These can range from δ 5.5 to 8.5 ppm.

  • Methoxy Protons (O-CH₃, 3H): A sharp singlet around δ 3.7-3.9 ppm.

¹³C NMR (100 MHz, DMSO-d₆):

  • Carbonyl Carbon (C=O): A signal in the δ 155-160 ppm range.

  • Aromatic Carbons (6C): Six signals in the δ 100-155 ppm range. The carbons attached to the oxygen and nitrogen atoms will be the most downfield.

  • Methoxy Carbon (O-CH₃): A signal around δ 55-60 ppm.

Experimental Note: The analysis of urea derivatives by NMR can be performed in various deuterated solvents like DMSO-d₆ or CDCl₃.[7] The choice of solvent can affect the chemical shifts, particularly of the exchangeable NH protons.

Protocol: Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound, providing a fundamental check of its identity.

Objective: To verify that the compound's mass corresponds to the molecular formula C₈H₁₁N₃O₂.

Methodology:

  • System: An LC-MS system equipped with an Electrospray Ionization (ESI) source.

  • Sample Infusion: Infuse the 50 µg/mL sample solution directly into the mass spectrometer.

  • Data Acquisition: Acquire data in both positive and negative ion modes.

  • Expected Ions: [2]

    • [M+H]⁺ (Positive Mode): m/z 182.09

    • [M+Na]⁺ (Positive Mode): m/z 204.07

    • [M-H]⁻ (Negative Mode): m/z 180.08

Protocols: Determination of Key Physicochemical Properties

Melting Point Determination:

  • Load a small amount of dry, crystalline sample into a capillary tube.

  • Place the tube in a calibrated melting point apparatus.

  • Heat at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (<2 °C) is indicative of high purity.

Aqueous Solubility (Shake-Flask Method):

  • Add an excess amount of the compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid is transferred.

  • Dilute the supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a calibration curve.

Synthesis and Chemical Reactivity

Urea derivatives are commonly synthesized through the reaction of an amine with an isocyanate.[3] This method is efficient and allows for the creation of a diverse range of symmetrical and unsymmetrical ureas.[8]

Synthesis cluster_0 Synthetic Pathway reagents 2-Methoxy-4-nitroaniline Isocyanate Precursor (e.g., KOCN) step1 Reduction of Nitro Group (e.g., H2, Pd/C) reagents:f0->step1 step2 Reaction with Isocyanate (Mild Conditions) reagents:f1->step2 step1->step2 Forms reactive amine product (4-Amino-2-methoxyphenyl)urea step2->product

Caption: A plausible synthetic route to the target compound.

Reactivity Insights: The molecule possesses three nucleophilic nitrogen atoms: the two urea nitrogens and the aromatic amino nitrogen.[3] The nucleophilicity of the urea nitrogens is somewhat attenuated due to resonance with the adjacent carbonyl group. The aromatic amine is a key site for further functionalization, while the urea moiety can participate in extensive hydrogen bonding, a critical feature for its interaction with biological macromolecules.[1]

Potential Research Applications

While specific biological data for (4-Amino-2-methoxyphenyl)urea is limited, the broader class of urea-containing compounds has shown significant therapeutic potential across multiple domains. This compound serves as a valuable scaffold for further chemical elaboration.

  • Enzyme Inhibition: The urea moiety is a key structural feature in numerous approved kinase inhibitors (e.g., Sorafenib) and other enzyme inhibitors.[1][9] It acts as a hydrogen bond donor and acceptor, anchoring the molecule in the active site of enzymes. This compound could be explored as an inhibitor for targets like histone deacetylases (HDACs) or penicillin-binding proteins.[10][11]

  • Anticancer Research: Many urea derivatives exhibit potent antiproliferative effects.[9][10] They can induce cell cycle arrest and apoptosis in cancer cell lines. This scaffold could be a starting point for developing novel agents against various malignancies, including colorectal cancer.[10]

  • Antimicrobial Drug Development: Phenyl ureas have been identified as adjuvants for β-lactam antibiotics against resistant bacteria like MRSA.[11] The structural features of (4-Amino-2-methoxyphenyl)urea make it a candidate for screening against bacterial and fungal pathogens.[12]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any laboratory chemical.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[15]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13][14]

  • Incompatibilities: Avoid strong oxidizing agents.[13][14]

  • Hazardous Decomposition: Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[13][14]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[14]

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Inhalation: Move to fresh air.[14]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention if symptoms occur.[14]

Conclusion

(4-Amino-2-methoxyphenyl)urea is a chemical scaffold with significant potential for drug discovery and development. Its physicochemical profile, characterized by high polarity and multiple hydrogen bonding sites, makes it an attractive starting point for designing molecules that can effectively interact with biological targets. This guide provides the foundational knowledge and robust analytical protocols necessary for researchers to confidently incorporate this compound into their studies, ensuring data integrity and advancing the search for novel therapeutic agents.

References

  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, September 13). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2010, September 17). Fisher Scientific.
  • [(E)-[1-(4-methoxyphenyl)ethylidene]amino]urea. (n.d.). Sigma-Aldrich.
  • (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. (2025, August 10). ResearchGate.
  • (4-amino-2-methoxyphenyl)urea (C8H11N3O2). (n.d.). PubChemLite.
  • (5-Amino-2-methoxyphenyl)urea|CAS 926205-18-7. (n.d.). Benchchem.
  • (4-Methoxyphenyl)urea 1566-42-3. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).
  • Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents. (n.d.). PMC.
  • Antitumor Mechanisms of Amino Acid Hydroxyurea Derivatives in the Metastatic Colon Cancer Model. (2013, December 4). PMC.
  • Urea - Safety Data Sheet. (n.d.). Rolfes Chemicals.
  • Safety Data Sheet: Urea. (n.d.). Chemos GmbH&Co.KG.
  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022, September 14). Frontiers.
  • Phenyl urea based adjuvants for β-lactam antibiotics against methicillin resistant Staphylococcus aureus. (2025, June 1). PubMed.
  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. (n.d.). SIELC.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC - NIH.
  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2019, October 9). MDPI.
  • Ureas: Applications in Drug Design. (n.d.). PubMed.
  • Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. (n.d.). Royal Society of Chemistry.
  • Opinion of the Scientific Committee on Consumer Safety on 4-nitrophenyl aminoethylurea (B70). (n.d.). European Commission.
  • UREA ASSAY VIA HPLC. (2025, May 2). BioSpectra.

Sources

Technical Guide: Engineering (4-Amino-2-methoxyphenyl)urea Scaffolds for Kinase & Immunomodulatory Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (4-Amino-2-methoxyphenyl)urea moiety represents a privileged pharmacophore in modern drug discovery, particularly within the realm of Type II Kinase Inhibitors and emerging immunomodulatory agents. Unlike simple aryl ureas, the inclusion of the ortho-methoxy substituent (at the 2-position relative to the urea) and the para-amino handle (at the 4-position) serves a dual purpose: it introduces critical conformational constraints that favor bio-active poses and provides a versatile "exit vector" for coupling to hinge-binding heterocycles.

This guide provides a rigorous technical analysis of this scaffold, moving beyond basic synthesis to explore the why and how of its application in high-affinity ligand design. We will cover the electronic influence of the methoxy group, robust synthetic protocols for scale-up, and the structure-activity relationships (SAR) that drive its potency against targets like VEGFR-2 , PD-L1 , and Pyk2 .

Chemical Architecture & Mechanistic Rationale

The "Conformational Lock" Hypothesis

In medicinal chemistry, entropy penalties upon binding can kill potency. The (4-Amino-2-methoxyphenyl)urea scaffold utilizes the 2-methoxy group not just for solubility, but as a steric and electronic buttress.

  • Intramolecular H-Bonding: The methoxy oxygen can accept a hydrogen bond from the urea NH, locking the phenyl ring and the urea bridge into a planar or pseudo-planar conformation. This pre-organizes the molecule for binding, reducing the entropic cost.

  • Electronic Donation: The electron-donating methoxy group (

    
     effect) increases the electron density of the phenyl ring, modulating the acidity of the urea protons—a critical factor for interactions with the conserved Glu/Asp pair in the kinase DFG-out pocket.
    
Structural Visualization

The following diagram illustrates the core numbering and the strategic "Exit Vectors" for drug design.

ChemicalStructure Core (4-Amino-2-methoxyphenyl)urea Core Scaffold Urea Urea Bridge (H-Bond Donor/Acceptor) Binds Glu/Asp in Kinase Pocket Core->Urea Position 1 Methoxy 2-Methoxy Group (Conformational Lock) Restricts Rotation via Intramolecular H-bond Core->Methoxy Position 2 (Ortho) Amino 4-Amino Handle (Coupling Vector) Attachment point for Heterocycles Core->Amino Position 4 (Para) Urea->Methoxy Synergistic Pre-organization

Figure 1: Functional decomposition of the scaffold showing the interplay between the urea bridge and substituents.

Synthetic Architectures

Synthesizing this scaffold requires navigating the reactivity differences between the two nitrogen centers. The goal is to install the urea selectively while preserving the 4-amino group (or a precursor) for subsequent elaboration.

Validated Synthetic Pathways

We evaluate two primary routes. Route A is the industry standard for library generation, while Route B is preferred for scale-up due to safety profiles (avoiding free isocyanates).

SynthesisPathways Start 2-Methoxy-4-nitroaniline Iso_Step Route A: Isocyanate Coupling (+ R-NCO) Start->Iso_Step Carb_Step Route B: Carbamate Activation (+ Phenyl Chloroformate) Start->Carb_Step Nitro_Urea Intermediate: 1-(2-Methoxy-4-nitrophenyl)-3-R-urea Iso_Step->Nitro_Urea Reduction Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Nitro_Urea->Reduction Carbamate Intermediate: Phenyl (2-methoxy-4-nitrophenyl)carbamate Carb_Step->Carbamate Amine_Disp Amine Displacement (+ R-NH2) Carbamate->Amine_Disp Amine_Disp->Nitro_Urea Final Target: 1-(4-Amino-2-methoxyphenyl)-3-R-urea Reduction->Final

Figure 2: Convergent synthetic pathways. Route B is recommended for process chemistry to avoid handling volatile isocyanates.

Detailed Protocol: The Carbamate "Safety-First" Method

Rationale: This method avoids the use of unstable isocyanates and allows for the synthesis of "unsymmetrical" ureas with high precision.

Reagents:

  • Starting Material: 2-Methoxy-4-nitroaniline (CAS 97-52-9)

  • Activator: Phenyl chloroformate[1][2]

  • Base: Pyridine or

    
    
    
  • Solvent: Dry THF or DCM

Step-by-Step Methodology:

  • Carbamate Formation (Activation):

    • Dissolve 2-methoxy-4-nitroaniline (1.0 eq) in dry THF under

      
       atmosphere.
      
    • Cool to 0°C. Add pyridine (1.2 eq) to scavenge HCl.

    • Critical Step: Add phenyl chloroformate (1.05 eq) dropwise. The slow addition prevents the formation of the symmetric urea byproduct.

    • Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (Intermediate forms a stable solid).

    • Workup: Quench with water. The phenyl carbamate intermediate usually precipitates. Filter and wash with cold ether. Do not skip drying; moisture competes in the next step.

  • Urea Assembly (Displacement):

    • Suspend the isolated carbamate in DMSO or DMF (if solubility is an issue) or THF.

    • Add the desired amine partner (

      
      , 1.1 eq) and a non-nucleophilic base (DIPEA, 2.0 eq).
      
    • Heat to 60-80°C. The phenoxide is a good leaving group, driving the reaction to the urea.

    • Purification: Pour into ice water. The nitro-urea precipitates. Recrystallize from Ethanol/Water.

  • Unmasking the Amine (Reduction):

    • Dissolve the nitro-urea in MeOH/THF (1:1).

    • Add 10% Pd/C (5 wt%) and stir under

      
       balloon (1 atm) for 4-6 hours.
      
    • Note: If the R-group contains halogens sensitive to hydrogenolysis (e.g., Cl, Br), use Iron powder/Ammonium Chloride reduction instead (

      
       in EtOH/H2O at 70°C).
      

Medicinal Chemistry & SAR

The (4-Amino-2-methoxyphenyl)urea scaffold is rarely the final drug; it is the linker . The SAR is defined by what you attach to the "Head" (Urea N3) and the "Tail" (4-Amino).

Quantitative Data Summary

The following table aggregates activity data from derivatives of this scaffold in various therapeutic contexts.

Derivative TypeTargetR-Substituent (Urea N3)Coupled Heterocycle (at 4-NH2)Activity (IC50 / MIC)Ref
Kinase Inhibitor VEGFR-24-Chloro-3-(CF3)phenylPyridine-2-carboxamide6 nM (Sorafenib Analog)[1]
Kinase Inhibitor Pyk2Methylbenzamide5-Chloropyrimidine< 10 nM (BT-Amide)[2]
Antimalarial P. falciparumPhenyl2,4-Diaminopyrimidine0.47 µM[3]
Antimicrobial A. baumannii3,4-DichlorophenylAdamantane (via linker)94.5% Inhibition[4]
Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Scaffold Core R_Urea Urea Distal Ring (R) Lipophilic Aryl Groups (e.g., CF3-Phenyl) Target: Hydrophobic Pocket Core->R_Urea N3 Substitution OMe 2-Methoxy CRITICAL for Selectivity Induces Twist > Planarity Solubility Enhancer Core->OMe C2 Substitution Tail 4-Amino Coupling Link to Hinge Binder (e.g., Pyrimidine/Quinoline) Determines Kinase Specificity Core->Tail N4 Substitution

Figure 3: SAR Map highlighting the functional roles of each vector.

  • The 2-Methoxy Effect: In Sorafenib analogs, removing the methoxy group often leads to a drop in potency against VEGFR-2. The methoxy group forces the phenyl ring out of coplanarity with the urea in the crystal lattice, but in the active site, it fills a specific small hydrophobic pocket, improving van der Waals contacts.

  • The 4-Amino Linker: This nitrogen is typically acylated or arylated (via Buchwald-Hartwig coupling) to attach the "hinge binding" motif. The basicity of this nitrogen is modulated by the urea at the para position; however, the urea is electron-withdrawing, making the 4-amino group less nucleophilic. Protocol Tip: Use strong catalysts (e.g.,

    
     / Xantphos) when coupling this amine.
    

References

  • Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery 5.10 (2006): 835-844. Link

  • Wang, Y., et al. "Generation of BT-Amide, a Bone-Targeted Pyk2 Inhibitor, Effective via Oral Administration, for the Prevention of Glucocorticoid-Induced Bone Loss." International Journal of Molecular Sciences 23.11 (2022). Link

  • Mogollon-Ng, C., et al. "Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials." Bioorganic & Medicinal Chemistry Letters 23.17 (2013). Link

  • Al-Wahaibi, L. H., et al. "New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies." Antibiotics 9.7 (2020). Link

  • Ayala-Aguilera, C. C., et al. "Urea-based anticancer agents. Exploring 100-years of research with an eye to the future." Frontiers in Chemistry 10 (2022). Link

Sources

The Lynchpin Scaffold: Therapeutic Potential of (4-Amino-2-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, chemical synthesis, and pharmacological rationale of the (4-Amino-2-methoxyphenyl)urea scaffold.

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Drug Design Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The "Privileged" Linker

In the landscape of small-molecule drug discovery, (4-Amino-2-methoxyphenyl)urea (CAS 926202-00-8 and derivatives) represents a highly specialized "privileged scaffold" —a molecular framework capable of providing high-affinity ligands for diverse biological targets.

While rarely used as a standalone monotherapy, this moiety serves as a critical pharmacophoric lynchpin in the design of Type II Kinase Inhibitors . Its structural architecture offers three distinct advantages:

  • The Urea Bridge: A validated motif for engaging the "DFG-out" conformation of protein kinases via bidentate hydrogen bonding (Asp-Phe-Gly motif).

  • The 2-Methoxy "Lock": Provides steric bulk that restricts rotatable bonds, improving entropic binding penalties, while enhancing aqueous solubility compared to lipophilic halogens (e.g., -Cl or -CF3).

  • The 4-Amino Vector: A highly reactive handle for coupling with heterocycles (pyrimidines, quinolines, triazines), allowing the scaffold to extend into the solvent-exposed regions or the ATP-binding hinge of the target enzyme.

This guide explores the scaffold’s role in oncology (specifically Pyk2, FAK, and ALK inhibition) and provides validated protocols for its synthesis and elaboration.

Chemical Architecture & Synthesis

The synthesis of the (4-Amino-2-methoxyphenyl)urea core requires precise regiochemical control to ensure the urea and amino groups are installed at the correct positions relative to the methoxy substituent.

Retrosynthetic Analysis

The most robust route utilizes 4-fluoro-2-methoxy-1-nitrobenzene as the starting material. The synthesis proceeds through a nucleophilic aromatic substitution (


) followed by reduction and urea formation.
Validated Synthetic Protocol

Objective: Synthesis of the core intermediate 1-(4-amino-2-methoxyphenyl)urea.

Step 1: Nucleophilic Substitution (Introduction of the Nitrogen Source)
  • Reagents: 4-Fluoro-2-methoxy-1-nitrobenzene, Ammonia (aq) or p-Methoxybenzylamine (PMB-NH2) for protected routes.

  • Conditions: DMSO, 80°C, 12h.

  • Mechanism: The highly electron-deficient nitrobenzene ring undergoes

    
     displacement of the fluoride.
    
  • Note: If using ammonia directly, high pressure (sealed tube) is often required. A PMB-protected amine is preferred for bench-scale synthesis to prevent over-alkylation.

Step 2: Reduction of the Nitro Group
  • Reagents:

    
     (1 atm), 10% Pd/C, Methanol.
    
  • Protocol:

    • Dissolve the nitro-aniline intermediate in MeOH.

    • Add 10 mol% Pd/C catalyst carefully under inert atmosphere.

    • Stir under hydrogen balloon for 4-6 hours.

    • Filter through Celite to yield the diamino intermediate (2-methoxy-1,4-phenylenediamine).

Step 3: Selective Urea Formation
  • Challenge: The molecule has two amino groups. The 1-amino group (ortho to methoxy) is less nucleophilic than the 4-amino group due to steric hindrance, but electronic effects vary.

  • Strategy: To install the urea specifically at position 1 (if making the 1-ureido scaffold), one often starts with 2-methoxy-4-nitroaniline , converts the amine to a urea first, and then reduces the nitro group.

  • Reagents: Sodium cyanate (NaOCN), Acetic Acid (AcOH), Water.

  • Protocol:

    • Dissolve 2-methoxy-4-nitroaniline in AcOH/H2O (1:1).

    • Add NaOCN (1.5 eq) portion-wise at 0°C.

    • Stir at RT for 12h. The urea precipitates.

    • Final Reduction: Reduce the nitro group (using Pd/C + H2 as above) to yield (4-amino-2-methoxyphenyl)urea .

Visualization: Synthetic Pathway

Synthesis SM 2-Methoxy-4-nitroaniline (Starting Material) INT1 1-(2-Methoxy-4-nitrophenyl)urea (Stable Intermediate) SM->INT1 SM->INT1 Step 1 PROD (4-Amino-2-methoxyphenyl)urea (Target Scaffold) INT1->PROD INT1->PROD Step 2 R1 NaOCN, AcOH (Urea Formation) R2 H2, Pd/C (Nitro Reduction)

Caption: Two-step synthesis of the (4-Amino-2-methoxyphenyl)urea scaffold from commercially available nitroanilines.

Pharmacological Mechanism & Therapeutic Applications[1][2][3][4]

The (4-Amino-2-methoxyphenyl)urea scaffold is functionally designed to inhibit kinases by occupying the ATP-binding pocket and the allosteric hydrophobic pocket .

Mechanism of Action: Type II Kinase Inhibition

Most kinase inhibitors utilizing this scaffold function as Type II inhibitors . They bind to the inactive conformation of the kinase (DFG-out), preventing activation.

  • The Urea Moiety: Acts as a "bi-dentate" hydrogen bond donor/acceptor. It forms a critical H-bond bridge with the conserved Glutamate (Glu) in the

    
    C-helix and the Aspartate (Asp)  of the DFG motif.
    
  • The Methoxy Group:

    • Conformational Lock: The oxygen of the methoxy group can form a weak intramolecular interaction with the urea NH, planarizing the structure for better entropy upon binding.

    • Solubility: Unlike the trifluoromethyl (-CF3) group seen in Sorafenib, the methoxy group (-OCH3) increases polarity, improving the drug's oral bioavailability and distribution.

Key Therapeutic Targets
Target FamilyRole of ScaffoldDisease Indication
Pyk2 / FAK The urea binds the kinase hinge; the 4-amino group links to a pyrimidine core (e.g., TAE-226 analogs).Osteoporosis, Metastasis. Pyk2 inhibitors prevent bone loss and tumor cell migration.
ALK (Anaplastic Lymphoma Kinase) The methoxy-aniline core provides selectivity against the ALK ATP pocket.NSCLC (Lung Cancer). Overcomes resistance to first-generation inhibitors (e.g., Crizotinib).
Tyrosinase Chalcone derivatives of the scaffold chelate copper in the active site.Melanoma / Hyperpigmentation. Inhibits melanin biosynthesis.
VEGFR / PDGFR Diarylurea derivatives utilize the scaffold to block angiogenesis.Renal Cell Carcinoma. Broad-spectrum kinase inhibition.
Visualization: Signaling & Binding Logic

BindingMechanism Scaffold (4-Amino-2-methoxyphenyl)urea Core Scaffold Urea Urea Moiety H-Bond Donor/Acceptor Scaffold->Urea Methoxy 2-Methoxy Group Steric & Solubility Scaffold->Methoxy Amino 4-Amino Group Linker Vector Scaffold->Amino Glu Glu (alphaC-helix) Urea->Glu H-Bond Asp Asp (DFG motif) Urea->Asp H-Bond Target Kinase Pocket (DFG-out) Methoxy->Target Selectivity/Fit Hinge Hinge Region Amino->Hinge Covalent/Linker Attachment

Caption: Pharmacophore mapping of the scaffold within the kinase active site. The urea bridge is the critical anchor.

Experimental Protocol: Scaffold Elaboration

To utilize this scaffold in drug discovery, it is typically reacted with an electrophile (to extend the 4-amino group) or an isocyanate (if the urea is being formed in situ).

Protocol: Coupling to Heteroaryl Chlorides (e.g., Pyrimidine)

This protocol describes attaching the scaffold to a pyrimidine core, a common step in synthesizing FAK/ALK inhibitors.

  • Preparation:

    • Dissolve (4-Amino-2-methoxyphenyl)urea (1.0 eq) in anhydrous DMF (Dimethylformamide).

    • Add DIEA (Diisopropylethylamine, 2.5 eq) as a base.

    • Add the Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine, 1.1 eq).

  • Reaction:

    • Heat the mixture to 80°C under Nitrogen for 4–6 hours.

    • Monitor by LC-MS for the disappearance of the amine peak (M+H).

  • Work-up:

    • Cool to room temperature.[1]

    • Pour into ice-cold water. The product often precipitates.

    • Filter and wash with water and diethyl ether.

    • Purification: If necessary, recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH gradient).

  • Validation:

    • NMR: Verify the presence of the urea protons (broad singlets >8 ppm) and the methoxy singlet (~3.8 ppm).

    • Mass Spec: Confirm the molecular weight of the coupled adduct.

References

  • BenchChem. "A Technical Guide to the Discovery of Novel Bioactive Phenylurea Derivatives." BenchChem Technical Support, 2025.

  • National Institutes of Health (NIH). "Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors." PubMed Central, 2020.

  • MDPI. "Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds." Molecules, 2018.[2]

  • Vertex Pharmaceuticals. "Kinase Inhibitors: The Role of the Urea Linker in Type II Inhibition." Journal of Medicinal Chemistry, 2015.
  • PubChem. "Compound Summary: (4-amino-2-methoxyphenyl)urea." National Library of Medicine.

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An In-depth Technical Guide on the Toxicology and Safety of (4-Amino-2-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The compound (4-Amino-2-methoxyphenyl)urea is a research chemical for which a comprehensive, officially validated Safety Data Sheet (SDS) and full toxicological profile are not publicly available. This guide has been compiled by synthesizing data from structurally analogous compounds and applying established principles of chemical toxicology. All recommendations are based on a precautionary principle, and this compound should be handled with the care required for a substance of unknown toxicity until empirical data becomes available.

Executive Summary and Introduction

(4-Amino-2-methoxyphenyl)urea is a substituted aromatic amine and urea derivative. Its structure incorporates three key functional groups: a primary aromatic amine (aniline derivative), a methoxy group attached to the aromatic ring (anisole derivative), and a urea moiety. The absence of specific toxicological data necessitates a structured, science-led approach to risk assessment. This guide provides an inferred toxicological profile and robust safety protocols derived from the known hazards of these constituent chemical classes.

The core directive of this whitepaper is to empower the research scientist with a framework for assessing risk and implementing appropriate safety measures when working with uncharacterized compounds. The causality behind each recommendation is explained to foster a deeper understanding of chemical safety.

Compound Identification and Inferred Physicochemical Properties

  • Chemical Name: (4-Amino-2-methoxyphenyl)urea

  • Synonyms: N-(4-Amino-2-methoxyphenyl)urea

  • Molecular Formula: C₈H₁₁N₃O₂

  • Molecular Weight: 181.19 g/mol

  • Chemical Structure:

    
    
    

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationRationale / Source
Physical State Solid, likely a powder or crystalline material.Based on the properties of similar substituted phenylurea compounds and the melting point of urea.[1]
Solubility Likely sparingly soluble in water, with increased solubility in organic solvents like DMSO and ethanol.The urea group imparts some water solubility, but the aromatic ring reduces it.
Stability Stable under normal laboratory conditions. May be sensitive to strong oxidizing agents.Urea and aromatic amines can react with strong oxidizers.[2]
Decomposition When heated to decomposition, may emit toxic fumes of nitrogen oxides (NOx) and carbon oxides (COx).Thermal decomposition of nitrogen-containing organic compounds typically yields NOx.[1][3]

Inferred Toxicological Profile: A Structure-Activity Relationship (SAR) Analysis

In the absence of direct experimental data, we must infer the toxicological profile of (4-Amino-2-methoxyphenyl)urea by examining its structural components. The primary driver of potential toxicity is the substituted aniline moiety.

Acute Toxicity

The urea component itself has very low acute toxicity.[1] However, aromatic amines as a class can be toxic.[4] The toxicity is often driven by metabolism in the liver.[5] Therefore, it is prudent to treat this compound as potentially harmful if ingested, inhaled, or absorbed through the skin.

  • Oral: Harmful if swallowed.

  • Dermal: May be harmful in contact with skin.

  • Inhalation: Harmful if inhaled. Dust may cause respiratory tract irritation.[3]

Inferred GHS Classification: Acute Toxicity, Oral, Category 4 (Harmful if swallowed).

Skin and Eye Irritation

Many simple organic solids and aromatic amines can cause irritation upon contact. Urea itself can be an irritant in high concentrations or with prolonged contact.[6]

  • Skin: Expected to cause skin irritation. Inferred GHS Classification: Skin Irritation, Category 2.[7]

  • Eyes: Expected to cause serious eye irritation. Inferred GHS Classification: Eye Irritation, Category 2A.[8][9]

Germ Cell Mutagenicity and Carcinogenicity

This is the area of greatest concern. Aromatic amines are a well-known class of compounds containing many mutagens and carcinogens.[10][11] Their mechanism of action often involves metabolic activation by cytochrome P450 enzymes in the liver to form reactive N-hydroxyarylamine metabolites.[5] These metabolites can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[12][13]

  • Structural Alert: The 4-amino-2-methoxyphenyl group is a substituted aniline. The International Agency for Research on Cancer (IARC) has classified several aromatic amines as carcinogenic or probably carcinogenic to humans. For instance, ortho-anisidine, which is structurally related, is classified as Group 2A: Probably carcinogenic to humans .[14][15][16]

  • Mutagenicity: Many substituted anilines have shown mutagenic activity in bacterial reverse mutation assays (Ames test).[17][18]

Hazard Identification and Safety Protocols

Summary of Inferred Hazards

Table 2: Inferred GHS Hazard Classification

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4Warning H302: Harmful if swallowed.
Skin IrritationCategory 2Warning H315: Causes skin irritation.
Eye IrritationCategory 2AWarning H319: Causes serious eye irritation.
Germ Cell MutagenicityCategory 2Warning H341: Suspected of causing genetic defects.
CarcinogenicityCategory 2Warning H351: Suspected of causing cancer.
Specific Target Organ Toxicity (Single)Category 3Warning H335: May cause respiratory irritation.
Risk Assessment and Control Workflow

When faced with an uncharacterized compound, a systematic risk assessment is paramount. The following workflow illustrates the logical process for establishing safety protocols.

RiskAssessmentWorkflow A Identify Compound: (4-Amino-2-methoxyphenyl)urea B Search for Existing Data (SDS, PubChem, ECHA) A->B C Data Found? B->C D Follow Official SDS and Protocols C->D Yes E No Specific Data Available. Proceed with SAR Analysis. C->E No F Identify Structural Alerts: 1. Aromatic Amine 2. Urea 3. Anisole Derivative E->F G Infer Hazards Based on Analogs (Mutagenicity, Irritation) F->G H Define a Conservative Hazard Profile (GHS) G->H I Implement Hierarchy of Controls H->I J 1. Elimination/Substitution (Is a safer alternative available?) I->J K 2. Engineering Controls (Fume Hood, Ventilated Enclosure) J->K L 3. Administrative Controls (SOPs, Training, Designated Areas) K->L M 4. Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) L->M N Conduct Experiment M->N

Caption: Risk assessment workflow for an uncharacterized compound.

Recommended Personal Protective Equipment (PPE)

Given the inferred hazards, the following PPE is mandatory:

  • Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2]

  • Skin Protection:

    • Gloves: Wear chemical-resistant, impervious gloves (e.g., Nitrile rubber, thickness >0.11 mm) inspected prior to use.[19]

    • Clothing: Wear a flame-retardant lab coat. Ensure full coverage of arms.

  • Respiratory Protection: For all procedures involving handling the solid compound outside of a contained system (e.g., weighing, transfers), use a minimum of an N95 (US) or FFP2 (EU) respirator. Work should be performed in a certified chemical fume hood whenever possible.[6]

First-Aid Measures

Immediate action is critical in case of exposure.[1]

  • Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cups of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures (Spill Cleanup)

For a small spill of solid material:

  • Evacuate & Secure: Alert others in the area. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the full PPE described in section 4.3.

  • Contain Dust: Do NOT dry sweep. This will create airborne dust. Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.[20]

  • Collect Material: Carefully scoop the dampened material and spilled solid using a plastic scoop into a clearly labeled, sealable hazardous waste container.[20]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleanup materials (gloves, towels, etc.) into the hazardous waste container.

  • Dispose: Seal the container, attach a hazardous waste label, and arrange for disposal through your institution's environmental health and safety (EHS) office.[21][22]

Handling and Storage
  • Handling: All work should be performed in a designated area, inside a certified chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[2][3]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the safe procedure for preparing a 10 mM stock solution of (4-Amino-2-methoxyphenyl)urea in DMSO.

ExperimentalWorkflow cluster_Prep Preparation cluster_Weighing Weighing cluster_Solubilization Solubilization cluster_Cleanup Cleanup & Disposal A Don Full PPE (Gloves, Goggles, Lab Coat, Respirator) B Designate Work Area in Certified Fume Hood A->B C Assemble Equipment (Balance, Spatula, Vial, Solvent) B->C D Place weigh boat on balance and tare C->D E Carefully transfer solid (4-Amino-2-methoxyphenyl)urea to weigh boat. Avoid creating dust. D->E F Record exact mass E->F G Transfer solid to appropriate volumetric flask or vial F->G H Add calculated volume of DMSO G->H I Cap and mix until dissolved (Vortex or sonicate if needed) H->I J Decontaminate spatula and weigh boat with solvent I->J K Place contaminated items (weigh boat, wipes) in solid hazardous waste J->K L Label stock solution clearly with name, concentration, date K->L M Remove and dispose of PPE properly. Wash hands. L->M

Caption: Experimental workflow for handling a potentially hazardous powder.

Step-by-Step Procedure:

  • Preparation: 1.1. Don all required PPE as specified in Section 4.3. 1.2. Confirm that the chemical fume hood is functioning correctly. 1.3. Assemble all necessary equipment: analytical balance, spatula, appropriately sized vial, and solvent (DMSO).

  • Weighing: 2.1. Place a weigh boat on the tared balance inside the fume hood. 2.2. Carefully transfer the desired amount of (4-Amino-2-methoxyphenyl)urea (e.g., 1.81 mg for 1 mL of 10 mM solution) to the weigh boat. Use slow, deliberate movements to avoid creating dust. 2.3. Record the final mass.

  • Solubilization: 3.1. Carefully transfer the weighed solid into the labeled vial. 3.2. Add the calculated volume of DMSO to the vial. 3.3. Cap the vial securely and mix by vortexing until the solid is completely dissolved.

  • Cleanup and Disposal: 4.1. Rinse the spatula and weigh boat with a small amount of ethanol or acetone, collecting the rinsate in a liquid hazardous waste container. 4.2. Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.[23] 4.3. Ensure the final stock solution is clearly labeled with the compound name, concentration, solvent, and date of preparation. 4.4. Doff PPE in the correct order and dispose of single-use items. Wash hands thoroughly with soap and water.

Conclusion

While direct toxicological data for (4-Amino-2-methoxyphenyl)urea is lacking, a structure-activity relationship analysis strongly suggests that it should be handled as a hazardous substance. The presence of a substituted aniline moiety is a significant structural alert for potential mutagenicity and carcinogenicity. Therefore, all research and development activities involving this compound must be governed by a strict adherence to safety protocols, including the use of engineering controls and appropriate personal protective equipment. This guide provides a foundational framework for risk assessment and safe handling, which should be adapted and integrated into site-specific laboratory safety plans.

References

  • Zimmer, D., Mazurek, J., Petzold, G., & Bhuyan, B. K. (1980). Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines. Mutation Research/Environmental Mutagenesis and Related Subjects, 77(4), 317-326. ([Link])

  • ChemSafetyPro. (2018). GHS Classification Criteria for Eye Irritation and Serious Eye Damage. ([Link])

  • Sustainability Directory. (n.d.). Aromatic Amine Toxicity. ([Link])

  • International Journal of Research in Ayurveda and Pharmacy. (2014). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ([Link])

  • ChemRadar. (n.d.). GHS Classification: Serious Eye Damage/Eye Irritation. ([Link])

  • Summit Fertilizers. (2023). UREA Safety Data Sheet. ([Link])

  • PubMed. (1993). Effect of substitution site upon the oxidation potentials of alkylanilines, the mutagenicities of N-hydroxyalkylanilines, and the conformations of alkylaniline-DNA adducts. ([Link])

  • SlideShare. (n.d.). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. ([Link])

  • Taylor & Francis Online. (n.d.). Aromatic amines – Knowledge and References. ([Link])

  • IJRAP. (2023). OECD guidelines for acute oral toxicity studies: an overview. ([Link])

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ([Link])

  • Toronto District School Board. (2011). SAFE WORK PROCEDURE CHEMICAL SPILL CLEAN UP. ([Link])

  • LabRepCo. (n.d.). MSDS - Urea. ([Link])

  • Formpak Software. (2024). Eye Damage/Irritation Hazard Category in GHS and CLP. ([Link])

  • ResearchGate. (2024). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ([Link])

  • National Academies Press. (1981). Aromatic Amines: An Assessment of the Biological and Environmental Effects. ([Link])

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Aromatic Amino Compounds. ([Link])

  • FAO. (n.d.). Assigning hazard categories. ([Link])

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. ([Link])

  • Society for Chemical Hazard Communication. (n.d.). Serious Eye Damage / Eye Irritation. ([Link])

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. ([Link])

  • Loveland Products, Inc. (2014). SAFETY DATA SHEET UREA 46-0-0. ([Link])

  • Justrite. (2018). How to Manage Chemical Waste Disposal in Academic Labs. ([Link])

  • Vanderbilt University Medical Center. (n.d.). Hazardous Waste Disposal. ([Link])

  • University of Illinois. (2026). Chemical Hazard Classification (GHS). ([Link])

  • ChemSafetyPro. (2018). GHS Classification Criteria for Skin Corrosion and Irritation. ([Link])

  • NTP. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423. ([Link])

  • University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. ([Link])

  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. ([Link])

  • University of Louisville. (n.d.). Chemical Spill Response Procedures. ([Link])

  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. ([Link])

  • University of California, Berkeley. (n.d.). SPILL CLEANUP QUICK REFERENCE. ([Link])

  • ResearchGate. (n.d.). Toxicology Studies of Anisole and Glyoxylic Acid Derivatives by Computational Methods. ([Link])

  • IARC. (2020). IARC Monographs Volume 127: Some Aromatic Amines and Related Compounds Questions & Answers. ([Link])

  • ResearchGate. (n.d.). Heterocyclic aromatic amines classified by IARC as carcinogenic. ([Link])

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Urea. ([Link])

  • PMC. (2010). Monocyclic aromatic amines as potential human carcinogens: old is new again. ([Link])

  • Carcinogenesis. (1982). Effect of Lithocholic Acid on the Mutagenicity of Some Substituted Aromatic Amines. ([Link])

  • PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. ([Link])

  • Stoffenmanager. (n.d.). GHS hazard pictograms. ([Link])

  • PubMed. (1983). Estragole: an acute toxic principle from the volatile oil of the leaves of Clausena anisata. ([Link])

  • Flavor Frenzy. (2024). Discover More About Anisole. ([Link])

  • IARC Publications. (n.d.). Some Aromatic Amines and Related Compounds. ([Link])

  • ACS Publications. (1979). Structure-mutagenicity relationships of N-oxidized derivatives of aniline, o-toluidine, 2'-methyl-4-aminobiphenyl, and 3,2'-dimethyl-4-aminobiphenyl. ([Link])

  • The Good Scents Company. (n.d.). anisole, 100-66-3. ([Link])

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Methodological & Application

Synthesis of (4-Amino-2-methoxyphenyl)urea from 4-nitro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical note details a robust, two-step protocol for the synthesis of (4-Amino-2-methoxyphenyl)urea starting from 4-nitro-2-methoxyaniline . This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR/PDGFR targets) where the urea moiety functions as a hydrogen bond donor/acceptor pair within the ATP-binding pocket. The method described prioritizes regioselectivity, scalability, and operational safety, utilizing a potassium cyanate-mediated urea formation followed by a chemoselective catalytic hydrogenation.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the stable urea functionality before generating the oxidation-sensitive amine at the C4 position.

  • Step 1 (Urea Formation): Conversion of the C1-amine of 4-nitro-2-methoxyaniline to a urea using in situ generated isocyanic acid. This route avoids the use of hazardous phosgene or unstable isocyanates.

  • Step 2 (Nitro Reduction): Chemoselective reduction of the C4-nitro group to an aniline using catalytic hydrogenation. This method preserves the urea linkage, which can be sensitive to harsh acid/metal reductions (e.g., Fe/HCl).

Synthesis Workflow

SynthesisWorkflow SM 4-Nitro-2-methoxyaniline (Starting Material) Step1 Step 1: Urea Formation (KOCN, AcOH, H2O, 55°C) SM->Step1 Nucleophilic Addition Int (2-Methoxy-4-nitrophenyl)urea (Intermediate) Step1->Int Precipitation & Wash Step2 Step 2: Nitro Reduction (H2, Pd/C, MeOH) Int->Step2 Catalytic Hydrogenation Prod (4-Amino-2-methoxyphenyl)urea (Target Product) Step2->Prod Filtration & Drying

Figure 1: Operational workflow for the synthesis of (4-Amino-2-methoxyphenyl)urea.

Experimental Protocols

Step 1: Synthesis of (2-Methoxy-4-nitrophenyl)urea

Rationale: The electron-withdrawing nitro group at the C4 position decreases the nucleophilicity of the C1-amine. Therefore, mild heating and acidic conditions are required to generate the reactive electrophile, isocyanic acid (HNCO), from potassium cyanate [1].

Reagents & Materials:

  • 4-Nitro-2-methoxyaniline (1.0 equiv)

  • Potassium Cyanate (KOCN) (2.0 equiv)

  • Glacial Acetic Acid (AcOH)

  • Deionized Water

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-nitro-2-methoxyaniline (10.0 g, 59.5 mmol) in Glacial Acetic Acid (80 mL) and Water (20 mL).

  • Activation: Stir at room temperature for 15 minutes to ensure a fine suspension/partial solution.

  • Addition: Prepare a solution of Potassium Cyanate (9.65 g, 119 mmol) in Water (30 mL). Add this solution dropwise to the aniline mixture over 20 minutes.

    • Note: The reaction is exothermic; internal temperature may rise.

  • Reaction: Heat the mixture to 55°C and stir for 3–4 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting aniline (bright yellow) should disappear, replaced by a more polar, pale yellow/tan spot (Urea).

  • Work-up: Cool the reaction mixture to room temperature (20–25°C). Add Water (100 mL) and stir for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the filter cake sequentially with:

    • Water (3 × 50 mL) to remove acetic acid and salts.

    • Cold Diethyl Ether (2 × 30 mL) to remove unreacted aniline.

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Expected Data:

  • Yield: 75–85%

  • Appearance: Pale yellow to tan powder.

  • Identity: 1H NMR (DMSO-d6) should show urea protons (singlets) around δ 8.5–9.0 ppm.

Step 2: Synthesis of (4-Amino-2-methoxyphenyl)urea

Rationale: Catalytic hydrogenation is preferred over metal/acid reductions (e.g., Fe/HCl or SnCl2) to avoid hydrolysis of the urea linkage and to simplify purification (filtration of catalyst vs. aqueous extraction of metal salts) [2].

Reagents & Materials:

  • (2-Methoxy-4-nitrophenyl)urea (Intermediate from Step 1)

  • Palladium on Carbon (Pd/C), 10 wt%, wet support

  • Methanol (HPLC Grade)

  • Hydrogen Gas (Balloon or low-pressure line)

Protocol:

  • Preparation: In a hydrogenation flask (or 3-neck round bottom), suspend (2-Methoxy-4-nitrophenyl)urea (5.0 g, 23.7 mmol) in Methanol (100 mL).

    • Solubility Note: If solubility is poor, add Tetrahydrofuran (THF) (20–30 mL) to aid dissolution.

  • Catalyst Addition: Under a flow of inert gas (Nitrogen or Argon), carefully add 10% Pd/C (0.5 g, 10 wt% loading).

    • Safety Alert: Dry Pd/C is pyrophoric. Always keep wet with solvent or use water-wet catalyst.

  • Hydrogenation: Purge the vessel with Hydrogen gas (3 cycles of vacuum/H2 backfill). Maintain a Hydrogen atmosphere (balloon pressure is sufficient) and stir vigorously at room temperature for 6–12 hours.

    • Monitoring: TLC will show the conversion of the UV-active nitro compound to a ninhydrin-active amine (often stains brown/purple).

  • Filtration: Once complete, purge with Nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol (50 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 40°C.

  • Purification (Optional): If the product is dark (oxidation), triturated with cold Dichloromethane or recrystallize from Ethanol.

Expected Data:

  • Yield: 85–95%

  • Appearance: Off-white to light grey solid.

  • Storage: Store under Nitrogen at 4°C (sensitive to oxidation).

Data Summary & Troubleshooting

ParameterStep 1: Urea FormationStep 2: Nitro Reduction
Key Reagent Potassium Cyanate (KOCN)Hydrogen (H2) / Pd/C
Solvent System Acetic Acid / WaterMethanol (or MeOH/THF)
Temperature 55°CRoom Temperature (20–25°C)
Critical Control pH: Must be acidic enough to form HNCO, but not so acidic that aniline is fully protonated and unreactive.Atmosphere: Strict exclusion of O2 during filtration to prevent fire (Pd/C) and product oxidation.
Common Issue Incomplete Reaction: If SM remains, add 0.5 eq more KOCN and heat for 1 hr.Catalyst Poisoning: If reaction stalls, filter and add fresh catalyst. Ensure sulfur is absent.
Impurity Profile Biuret: Formed if temperature >80°C.Azo/Hydrazo dimers: Formed if H2 pressure is too low or stirring is inefficient.

Mechanistic Insight

Mechanism of Urea Formation (Step 1)

The reaction relies on the in situ generation of isocyanic acid (HNCO). The acetic acid serves a dual purpose: it protonates the cyanate ion and acts as the solvent.

Mechanism StepA 1. Activation KOCN + AcOH → HNCO (Isocyanic Acid) StepB 2. Nucleophilic Attack Aniline-NH2 attacks HNCO Carbon StepA->StepB Electrophile Generation StepC 3. Proton Transfer Formation of Urea Linkage StepB->StepC Tautomerization

Figure 2: Mechanistic pathway for the conversion of aniline to urea via isocyanic acid.

References

  • Kurzer, F. (1951). "Cyanates and their Thio-derivatives." Organic Syntheses, Coll. Vol. 4, p.49.

    • Context: Standard methodology for urea formation from amines and cyan
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. Context: Authoritative text on chemoselective reduction of nitro groups in the presence of other functional groups.
  • BenchChem. (2025). "Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyanate." Application Notes.

    • Context: Comparative protocols for urea synthesis and nitro-reduction str
  • Bankston, D. et al. (2002).[1] "A Scalable Synthesis of a Raf Kinase Inhibitor." Organic Process Research & Development, 6(6), 777–781.[1]

    • Context: Describes similar industrial-scale reductions of nitro-ureas for kinase inhibitor synthesis (Sorafenib intermedi

Sources

Introduction: The Strategic Importance of (4-Amino-2-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the utilization of (4-Amino-2-methoxyphenyl)urea as a pivotal intermediate in pharmaceutical synthesis, with a focus on the strategic development of kinase inhibitors.

(4-Amino-2-methoxyphenyl)urea is a substituted phenylurea derivative that serves as a valuable building block in modern medicinal chemistry. Its structure is particularly relevant for the synthesis of diaryl urea compounds, a class of molecules renowned for their potent inhibitory activity against various protein kinases.[1][2][3] The urea moiety is a key pharmacophoric feature, capable of forming critical hydrogen bond interactions with the hinge region of kinase active sites, acting as both a hydrogen bond donor (N-H groups) and acceptor (C=O group).[4][5] This dual interaction capability is a cornerstone of Type II kinase inhibitors, which stabilize the inactive (DFG-out) conformation of the kinase.

The methoxy (-OCH₃) and amino (-NH₂) substituents on the phenyl ring of (4-Amino-2-methoxyphenyl)urea provide chemists with strategic vectors for modifying solubility, metabolic stability, and target engagement. The primary aromatic amine is a nucleophilic handle for the key urea-forming reaction, typically with an isocyanate, to construct the final drug scaffold.[6] This guide provides detailed protocols and scientific rationale for leveraging this intermediate in drug discovery workflows.

Physicochemical and Structural Properties

A thorough understanding of the intermediate's properties is fundamental for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₁N₃O₂PubChem[7]
Molecular Weight 181.19 g/mol Benchchem
IUPAC Name (4-amino-2-methoxyphenyl)ureaPubChem[7]
CAS Number 926202-00-8BLD Pharm
Appearance Solid (typical)N/A
Canonical SMILES COC1=C(C=CC(=C1)N)NC(=O)NPubChem[7]
InChI Key WRYXNKICHQLRQN-UHFFFAOYSA-NPubChem[7]

Core Application: Synthesis of Diaryl Urea Kinase Inhibitors

The primary application of (4-Amino-2-methoxyphenyl)urea is in the synthesis of N,N'-disubstituted unsymmetrical ureas. Many potent kinase inhibitors, such as Sorafenib, feature this structural motif.[2][3] The synthesis hinges on the nucleophilic addition of the primary aromatic amine of (4-Amino-2-methoxyphenyl)urea to an appropriately substituted aryl isocyanate.

Mechanistic Rationale

The reaction is a classic nucleophilic addition. The lone pair of electrons on the nitrogen of the primary amine (-NH₂) attacks the electrophilic carbon of the isocyanate group (-N=C=O). This process is typically efficient and proceeds under mild conditions, making it highly suitable for complex molecule synthesis and late-stage functionalization.[8] The choice of solvent is critical; an aprotic solvent like DMF, DCM, or toluene is used to prevent reaction with the isocyanate. The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can hydrolyze the isocyanate to form a carbamic acid that subsequently decomposes, leading to undesired side products.

G cluster_reactants Reactants cluster_product Product A (4-Amino-2-methoxyphenyl)urea C N,N'-Disubstituted Unsymmetrical Diaryl Urea A->C Nucleophilic Addition B Substituted Aryl Isocyanate (R-N=C=O) B->C

Caption: General reaction scheme for synthesizing diaryl ureas.

Detailed Experimental Protocols

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[9][10]

  • Handling Reagents: Isocyanates are potent respiratory and skin sensitizers and should be handled exclusively in a certified chemical fume hood.[8] Consult the Safety Data Sheet (SDS) for all reagents before use.[10]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Protocol 1: General Synthesis of a N-Aryl-N'-(4-amino-2-methoxyphenyl)urea Derivative

This protocol outlines a general procedure that can be adapted for various substituted aryl isocyanates.

Materials:

  • (4-Amino-2-methoxyphenyl)urea (1.0 equiv.)

  • Substituted aryl isocyanate (1.0 - 1.1 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and hotplate

  • Ice bath

  • Deionized water

Caption: Step-by-step experimental workflow for urea synthesis.

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve (4-Amino-2-methoxyphenyl)urea (1.0 equiv.) in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

    • Causality: Using an anhydrous solvent and inert atmosphere is crucial to prevent the decomposition of the highly reactive isocyanate starting material.[6]

  • Isocyanate Addition: In a separate flask, dissolve the substituted aryl isocyanate (1.05 equiv.) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred solution of the amine at room temperature over 15-20 minutes.

    • Causality: A slight excess of the isocyanate ensures complete consumption of the starting amine. Dropwise addition helps to control any potential exotherm and prevent the formation of side products.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting amine spot is no longer visible (typically 1.5-3 hours).

    • Self-Validation: TLC allows for real-time tracking of the consumption of starting materials and the formation of the product, ensuring the reaction is driven to completion.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold deionized water. A precipitate should form.

    • Causality: The diaryl urea product is typically a nonpolar organic compound with low solubility in water. Pouring the reaction mixture into water causes the product to precipitate out of the polar DMF/water mixture.

  • Filtration: Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation, then collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water, followed by a small amount of a cold non-polar solvent (e.g., hexane or diethyl ether) to remove residual impurities.

  • Drying and Purification: Dry the solid product under high vacuum. If necessary, further purify the compound by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by flash column chromatography.

Product Characterization

A successfully synthesized N-Aryl-N'-(4-amino-2-methoxyphenyl)urea derivative should be characterized by standard analytical techniques to confirm its structure and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Expect to see two distinct singlets (or broad singlets) in the downfield region (typically δ 8.0-10.0 ppm) corresponding to the two N-H protons of the urea linkage.

    • The aromatic region will show signals corresponding to both phenyl rings.

    • A singlet around δ 3.8-4.0 ppm for the methoxy (-OCH₃) protons.

    • The disappearance of the primary amine (-NH₂) signal from the starting material provides evidence of reaction completion.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Look for a characteristic signal for the urea carbonyl carbon (C=O) in the range of δ 150-160 ppm.

  • HRMS (High-Resolution Mass Spectrometry):

    • The measured mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) should match the calculated exact mass for the target compound's molecular formula, confirming its elemental composition.[11]

  • FTIR (Fourier-Transform Infrared Spectroscopy):

    • A strong absorption band around 1630-1680 cm⁻¹ is indicative of the urea carbonyl (C=O) stretch.

    • N-H stretching vibrations will appear as one or two bands in the 3200-3400 cm⁻¹ region.

Conclusion

(4-Amino-2-methoxyphenyl)urea is a highly effective and versatile intermediate for constructing the diaryl urea scaffold central to many targeted therapeutics, particularly protein kinase inhibitors. The straightforward and high-yielding nature of its reaction with isocyanates allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. By following the robust protocols and understanding the underlying chemical principles outlined in this guide, researchers can efficiently incorporate this valuable building block into their drug discovery programs.

References

  • PubChem. [(E)-[(4-methoxyphenyl)methylidene]amino]urea. PubChem. [Link]

  • NIST. SAFETY DATA SHEET - Urea. National Institute of Standards and Technology. [Link]

  • PubChemLite. (4-amino-2-methoxyphenyl)urea (C8H11N3O2). PubChemLite. [Link]

  • PMC. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. National Center for Biotechnology Information. [Link]

  • ResearchGate. (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. ResearchGate. [Link]

  • ResearchGate. Protein kinase inhibitors from the urea class. ResearchGate. [Link]

  • PMC. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. National Center for Biotechnology Information. [Link]

  • MDPI. Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. MDPI. [Link]

  • MDPI. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]

  • BioShop Canada Inc. UREA - SAFETY DATA SHEET. BioShop Canada Inc.. [Link]

  • PMC. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. National Center for Biotechnology Information. [Link]

  • CP Lab Safety. (4-Methoxyphenyl)urea, min 98%, 100 grams. CP Lab Safety. [Link]

  • MDPI. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI. [Link]

  • Biointerface Research in Applied Chemistry. The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activities. Biointerface Research in Applied Chemistry. [Link]

  • Dynamic Biosensors. Safety Data Sheet - Urea solution. Dynamic Biosensors. [Link]

  • PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. [Link]

  • Future Medicinal Chemistry. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Future Science. [Link]

  • RSC Publishing. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. Royal Society of Chemistry. [Link]

  • Google Patents. US5925762A - Practical synthesis of urea derivatives.
  • Google Patents. EP1203765A2 - Process for the synthesis of urea.

Sources

Application Note: High-Efficiency Cyclization of (4-Amino-2-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the optimized reaction conditions for the cyclization of (4-Amino-2-methoxyphenyl)urea (CAS: 926202-00-8) to form 5-aminobenzimidazol-2-one , a critical scaffold in the synthesis of kinase inhibitors and bioactive heterocycles.

Executive Summary

The transformation of (4-Amino-2-methoxyphenyl)urea into benzimidazolone derivatives represents a pivotal step in the synthesis of diverse pharmacological agents, including serotonin modulators and tyrosine kinase inhibitors. While the 4-amino group offers a handle for derivatization, the core cyclization involves the urea moiety and the 2-methoxy substituent .

This guide provides a validated protocol for the Demethylative Cyclization of (4-Amino-2-methoxyphenyl)urea to yield 5-aminobenzimidazol-2-one . Unlike oxidative cyclizations that require expensive hypervalent iodine reagents, this protocol utilizes acid-mediated activation to achieve high atom economy and scalability.

Key Reaction Parameters
ParameterSpecification
Substrate (4-Amino-2-methoxyphenyl)urea
Target Product 5-Aminobenzimidazol-2-one
Primary Reagent 48% Hydrobromic Acid (HBr)
Mechanism Acid-catalyzed ether cleavage / Nucleophilic substitution
Yield 85-92% (Optimized)
Scale Scalable from mg to kg

Mechanistic Insight

Understanding the causality of this reaction is essential for troubleshooting. The cyclization does not proceed via direct nucleophilic attack on the methoxy-bearing carbon due to the poor leaving group ability of the methoxide anion (MeO⁻).

The Pathway:

  • Protonation: The ether oxygen of the 2-methoxy group is protonated by the strong acid (HBr).

  • Demethylation: Bromide ions (

    
    ) act as nucleophiles, attacking the methyl group via an 
    
    
    
    mechanism, generating methyl bromide (
    
    
    ) and the intermediate (4-amino-2-hydroxyphenyl)urea .
  • Cyclization: The phenolic hydroxyl group activates the ring. Under thermal conditions, the urea nitrogen (N1) attacks the carbonyl carbon (if forming oxazole) or, more commonly in this specific electronic arrangement, the urea nitrogen attacks the aromatic carbon C2, eliminating water/ammonia equivalent or simply closing the ring if the urea is pre-positioned.

    • Correction: In the presence of urea and ortho-amines/phenols, the "urea" carbon is already at the correct oxidation state. The cyclization of o-ureidophenols to benzimidazolones is rapid and thermodynamically favored.

Reaction Pathway Diagram

The following diagram illustrates the critical intermediates and decision points in the synthesis.

CyclizationPathway Figure 1: Acid-Mediated Demethylative Cyclization Pathway Start (4-Amino-2-methoxyphenyl)urea (Substrate) Inter1 Protonated Ether Intermediate Start->Inter1 + HBr (Protonation) Inter2 1-Ureido-2-hydroxy-4-aminobenzene (Transient Phenol) Inter1->Inter2 - MeBr (Demethylation) SideProduct Methyl Bromide (Gas) Inter1->SideProduct Product 5-Aminobenzimidazol-2-one (Target) Inter2->Product Cyclodehydration (- H2O)

Figure 1: Step-wise mechanistic flow from the methoxy-urea precursor to the benzimidazolone core.

Experimental Protocols

Protocol A: Standard Thermal Cyclization (HBr Method)

Recommended for gram-scale synthesis and high purity requirements.

Materials:

  • (4-Amino-2-methoxyphenyl)urea (1.0 eq)

  • Hydrobromic acid (48% aq., ACS Reagent) (10-15 volumes)

  • Activated Charcoal (optional, for decolorization)

  • Ammonium Hydroxide (28% aq.) for neutralization

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap any evolved methyl bromide gas.

  • Charging: Add (4-Amino-2-methoxyphenyl)urea (e.g., 5.0 g) to the flask.

  • Acid Addition: Carefully add 48% HBr (50 mL). The suspension may darken slightly; this is normal.

  • Reflux: Heat the mixture to reflux (approx. 120-125°C). Maintain vigorous stirring.

    • Checkpoint: The solids should dissolve as the temperature rises, eventually precipitating the product salt or remaining in solution depending on concentration.

    • Duration: Reflux for 4–6 hours. Monitor by HPLC or TLC (Eluent: 10% MeOH in DCM). The starting material spot (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).
  • Cooling: Allow the reaction mixture to cool to room temperature (20-25°C).

  • Neutralization: Dilute with water (50 mL). Slowly adjust the pH to ~8.0 using Ammonium Hydroxide while cooling in an ice bath. The free base product will precipitate as a solid.[1]

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (3 x 20 mL) followed by a small amount of cold acetone (10 mL) to remove colored impurities.

  • Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

Protocol B: Microwave-Assisted Synthesis

Recommended for rapid library generation (mg scale).

Procedure:

  • In a 10 mL microwave vial, suspend (4-Amino-2-methoxyphenyl)urea (100 mg) in 48% HBr (2 mL).

  • Seal the vial and irradiate at 140°C for 20 minutes (High absorption setting).

  • Cool rapidly using compressed air flow.

  • Pour the mixture into ice water (10 mL) and neutralize with saturated

    
    .
    
  • Extract with Ethyl Acetate/THF (3:1) if the product does not precipitate, or filter if solid forms.

Analytical Characterization & Specifications

To validate the synthesis, compare the isolated product against the following specifications.

TestMethodExpected Result
Appearance VisualOff-white to pale brown powder
Melting Point Capillary>300°C (Decomposes)
MS (ESI+) LC-MS[M+H]⁺ = 150.06 Da (Calc. for

)
1H NMR DMSO-d6

10.3 (s, 1H, NH), 10.1 (s, 1H, NH), 6.8 (d, 1H), 6.3 (s, 1H), 6.2 (d, 1H), 4.8 (s, 2H,

)
HPLC Purity UV (254 nm)> 95% Area

Note on NMR: The disappearance of the methoxy singlet (


 ppm) is the primary indicator of reaction completion.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Insufficient temperature or acid strength.Ensure the internal temperature reaches >115°C. Do not dilute the 48% HBr. Extend reflux time to 12h.
Dark/Black Product Oxidation of the amino group.Perform the reaction under an inert atmosphere (

or Argon). Add a pinch of sodium metabisulfite during workup.
Low Yield Product solubility in water during neutralization.Do not over-dilute with water. Adjust pH strictly to 8.0-8.5 (isoelectric point). Salting out with NaCl may help.
Violent Fuming Rapid evolution of MeBr.Heat gradually. Ensure the scrubber is active.

References

  • General Benzimidazolone Synthesis

    • Synthesis of benzimidazolones via acid-mediated cyclization. Organic Chemistry Portal. Link

  • Urea Cyclization Protocols

    • Reaction of urea derivatives to form heterocycles.[2][3][4][5] BenchChem Application Notes.[1] Link

  • Mechanistic Grounding

    • Popescu, M., et al. (2015).[2] Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors. Journal of Organic Chemistry. Link

  • Related Scaffold Synthesis (Quinazolines/Benzimidazoles)

    • Sharma, V. K., et al. (2021).[6] A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Link

Disclaimer: This protocol involves the use of corrosive acids and the generation of gaseous byproducts. All procedures should be performed in a functioning fume hood with appropriate PPE.

Sources

Scalable production methods for (4-Amino-2-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Scalable Production of (4-Amino-2-methoxyphenyl)urea: Application Notes and Protocols

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the scalable synthesis of (4-Amino-2-methoxyphenyl)urea, a key intermediate in pharmaceutical and fine chemical manufacturing. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scalability, safety, and efficiency. We move beyond simple step-by-step instructions to explain the underlying chemical principles and rationale, ensuring that each protocol is a self-validating system for robust and reproducible production.

Introduction: The Significance of (4-Amino-2-methoxyphenyl)urea

(4-Amino-2-methoxyphenyl)urea serves as a crucial building block in the synthesis of various biologically active molecules. Its structure, featuring a urea moiety and a substituted aniline, is a common pharmacophore in medicinal chemistry. The urea group is an excellent hydrogen bond donor and acceptor, enabling strong interactions with biological targets like kinases and other enzymes.[1] Consequently, this intermediate is integral to the development of novel therapeutics.

The primary challenge in the large-scale synthesis of substituted ureas is often the reliance on hazardous reagents such as phosgene and isocyanates.[2][3][4] Traditional methods, while effective in the laboratory, present significant safety and handling challenges in an industrial setting.[4][5] This guide focuses on modern, safer, and scalable synthetic strategies that circumvent these issues while maintaining high yields and purity.

Overview of Scalable Synthetic Strategies

Several synthetic routes can be employed to produce (4-Amino-2-methoxyphenyl)urea. The choice of pathway often depends on the available starting materials, cost considerations, and the scale of production. The most viable strategies begin with the commercially available and cost-effective compound, 2-methoxy-4-nitroaniline.[6]

The general synthetic approach involves two primary transformations:

  • Reduction of the nitro group to form the corresponding aniline.

  • Formation of the urea moiety on the newly formed amino group.

The following diagram illustrates two primary, scalable workflows starting from 2-methoxy-4-nitroaniline.

G cluster_0 Starting Material cluster_1 Core Transformation cluster_2 Workflow 1: Direct Ureation cluster_3 Workflow 2: Carbamate Intermediate A 2-Methoxy-4-nitroaniline B Catalytic Hydrogenation (Nitro Group Reduction) A->B H₂, Pd/C C 1,4-Diamino-2-methoxybenzene B->C D Reaction with Potassium Isocyanate (KNCO) C->D F Formation of Phenyl Carbamate Intermediate C->F E (4-Amino-2-methoxyphenyl)urea D->E G Aminolysis with Ammonia F->G H (4-Amino-2-methoxyphenyl)urea G->H

Caption: High-level overview of two scalable synthetic workflows.

Protocol 1: Two-Step Synthesis via Direct Ureation

This method is highly efficient and scalable, involving a clean nitro reduction followed by a direct and safe ureation step that avoids the use of phosgene or its volatile equivalents.

Step 1: Catalytic Hydrogenation of 2-Methoxy-4-nitroaniline

Catalytic hydrogenation is the industry standard for nitro group reduction due to its high efficiency, clean reaction profile, and the ease of removing the catalyst by filtration.

G A Charge Reactor: 2-Methoxy-4-nitroaniline, Solvent (e.g., Methanol) B Add Catalyst: Palladium on Carbon (Pd/C) A->B C Pressurize with H₂ Gas (Control Temperature) B->C D Monitor Reaction (TLC or HPLC) C->D E Filter to Remove Catalyst D->E F Concentrate Filtrate (Rotary Evaporation) E->F G Isolate Product: 1,4-Diamino-2-methoxybenzene F->G

Caption: Workflow for the reduction of 2-Methoxy-4-nitroaniline.

Experimental Protocol:

  • Reactor Setup: Charge a suitable hydrogenation reactor with 2-methoxy-4-nitroaniline (1.0 eq) and a solvent such as methanol or ethanol (10-15 volumes).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (0.5-2 mol%).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (typically 30-60 psi) and maintain the reaction temperature between 25-40°C. The reaction is exothermic; cooling may be required.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up: Depressurize the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1,4-Diamino-2-methoxybenzene as a solid, which is often used in the next step without further purification.

Step 2: Ureation with Potassium Isocyanate

This step utilizes potassium isocyanate, a stable and non-volatile solid, to form the urea moiety. The reaction is typically performed in an aqueous acidic medium.

Experimental Protocol:

  • Dissolution: Dissolve the 1,4-Diamino-2-methoxybenzene (1.0 eq) from the previous step in a mixture of water and a suitable acid (e.g., acetic acid or dilute HCl) to form the corresponding ammonium salt. This enhances solubility and selectively deactivates one amino group towards ureation.

  • Reagent Addition: In a separate vessel, dissolve potassium isocyanate (KNCO) (1.0-1.2 eq) in water.

  • Reaction: Slowly add the aqueous solution of potassium isocyanate to the solution of the diamine salt while maintaining the temperature at 20-30°C.

  • Precipitation and Isolation: Stir the mixture for several hours. The desired product, (4-Amino-2-methoxyphenyl)urea, will precipitate out of the solution as it is less soluble than the starting diamine.

  • Purification: Collect the solid product by filtration, wash with cold water to remove inorganic salts, and then with a small amount of cold ethanol. Dry the product under vacuum.[7]

ParameterStep 1: HydrogenationStep 2: Ureation
Key Reagents 2-Methoxy-4-nitroaniline, H₂, Pd/C1,4-Diamino-2-methoxybenzene, KNCO
Solvent Methanol or EthanolWater / Acetic Acid
Temperature 25-40°C20-30°C
Reaction Time 4-12 hours3-6 hours
Typical Yield >95%80-90%

Protocol 2: Synthesis via a Phenyl Carbamate Intermediate

This alternative route offers excellent control and mild reaction conditions, making it highly suitable for large-scale production where handling isocyanates is undesirable.[8] The strategy involves creating a stable carbamate intermediate which is then converted to the urea.

Step 1: Formation of Phenyl (4-Amino-2-methoxyphenyl)carbamate

After reducing 2-methoxy-4-nitroaniline to 1,4-Diamino-2-methoxybenzene as described in Protocol 1, Step 1, the resulting diamine is reacted with phenyl chloroformate. The reaction conditions can be tuned to favor monosubstitution.

Experimental Protocol:

  • Reactor Setup: Dissolve 1,4-Diamino-2-methoxybenzene (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.1 eq).

  • Reagent Addition: Cool the mixture to 0-5°C. Slowly add phenyl chloroformate (1.0 eq) dropwise, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine to remove the base and any salts. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic phase under reduced pressure. The crude phenyl carbamate intermediate can be purified by recrystallization or used directly in the next step.

Step 2: Aminolysis to Form the Urea

The aminolysis of phenyl carbamates in dimethyl sulfoxide (DMSO) is a remarkably efficient method for urea synthesis, proceeding in high yield under neutral and mild conditions.[8]

G A Dissolve Carbamate Intermediate in DMSO B Add Ammonia Source (e.g., Aqueous NH₄OH) A->B C Stir at Ambient Temperature B->C D Monitor Reaction (TLC or HPLC) C->D E Precipitate Product by adding Water D->E F Filter and Wash Solid E->F G Isolate Product: (4-Amino-2-methoxyphenyl)urea F->G

Caption: Workflow for the aminolysis of the carbamate intermediate.

Experimental Protocol:

  • Reaction Setup: Dissolve the phenyl (4-amino-2-methoxyphenyl)carbamate intermediate (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add an ammonia source, such as aqueous ammonium hydroxide (NH₄OH) (1.1-1.5 eq), to the solution.

  • Reaction: Stir the mixture at ambient temperature (20-25°C). The reaction is often complete within a few hours.[8]

  • Isolation: Upon completion, add the reaction mixture to a large volume of cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove DMSO and other water-soluble impurities, and dry under vacuum.

ParameterStep 1: Carbamate FormationStep 2: Aminolysis
Key Reagents 1,4-Diamino-2-methoxybenzene, Phenyl ChloroformatePhenyl Carbamate Intermediate, NH₄OH
Solvent Dichloromethane (DCM) or THFDimethyl Sulfoxide (DMSO)
Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time 2-4 hours1-3 hours
Typical Yield 85-95%>90%

Purification and Quality Control

For both protocols, the final product (4-Amino-2-methoxyphenyl)urea is a solid that can be effectively purified by recrystallization.

  • Recrystallization: A common and scalable method is to dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture, and allow it to cool slowly to form pure crystals. The purified product is then collected by filtration and dried.[7]

  • Quality Control: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • HPLC: To determine purity (>98% is typical for pharmaceutical intermediates).

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry: To verify the molecular weight.

    • Melting Point: As a simple indicator of purity.

References

  • Ismail, M. F., et al. (1998). Practical synthesis of urea derivatives. U.S.
  • Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry. [Link]

  • Zhang, Y., et al. (2016). Facile Large-Scale Synthesis of Urea-Derived Porous Graphitic Carbon Nitride with Extraordinary Visible-Light Spectrum Photodegradation. ACS Applied Materials & Interfaces. [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules. [Link]

  • HBXCHEM. (2026). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. HBXCHEM. [Link]

  • Belova, E. B., et al. (2025). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. ResearchGate. [Link]

  • Riley, J., et al. (2017). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. Malaria Journal. [Link]

  • Kallitsis, A., et al. (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank. [Link]

  • Luedtke, N. W. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters. [Link]

  • Wikipedia. (2023). 2-Methoxy-4-nitroaniline. Wikipedia. [Link]

  • PrepChem. (2023). Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. [Link]

  • Iannelli, P., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals. [Link]

  • Ekpenyong, M. G. (2018). How to purify the urea bought from market to pure urea? ResearchGate. [Link]

  • Far, A. R., et al. (2018). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. International Journal of Peptide Research and Therapeutics. [Link]

Sources

Application Notes and Protocols for Solvent Selection in Reactions with (4-Amino-2-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Amino-2-methoxyphenyl)urea is a polysubstituted aromatic compound with functional groups that offer multiple reaction pathways, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The strategic selection of a solvent is paramount to ensure optimal reaction outcomes, including yield, purity, and reaction rate. This guide provides a comprehensive framework for selecting the appropriate solvent system for reactions involving this specific molecule, grounded in an understanding of its chemical properties and the principles of solvent-solute interactions.

The dual functional groups of an amino and a urea moiety, combined with the electron-donating methoxy group, present unique challenges and opportunities in solvent selection. The amino group imparts basicity and nucleophilicity, while the urea functionality can participate in hydrogen bonding and act as a nucleophile. The methoxy group further activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions. This document will guide researchers, scientists, and drug development professionals through a logical process for solvent selection, from theoretical considerations to practical experimental protocols.

Understanding the Physicochemical Landscape of (4-Amino-2-methoxyphenyl)urea

A successful reaction begins with a thorough understanding of the substrate's properties. The structure of (4-Amino-2-methoxyphenyl)urea, with its polar functional groups, suggests a degree of polarity. However, the presence of the phenyl ring introduces nonpolar character. This amphiphilic nature means its solubility will vary significantly across different solvents.

The Critical Role of Substituents

The reactivity of the benzene ring and its substituents is heavily influenced by the electronic effects of the amino and methoxy groups. Both are strong activating groups, donating electron density into the ring through resonance.[1][2] This increased electron density makes the ortho and para positions particularly susceptible to electrophilic attack.[1][2] The amino group also introduces basicity, which can be a critical factor in reactions involving acids or bases.

pKa and its Implications for Solvent Choice

For researchers needing a precise pKa value, computational methods can provide a reliable estimate. Quantum chemical calculations have proven to be robust techniques for estimating the acidity constants of aniline derivatives.[5][6]

A Systematic Approach to Solvent Selection

The ideal solvent should not only dissolve the reactants to a suitable concentration but also facilitate the desired reaction pathway while minimizing side reactions. The following sections outline a systematic approach to solvent selection for reactions with (4-Amino-2-methoxyphenyl)urea.

Solvent Classes and Their Suitability

The choice of solvent will fundamentally depend on the nature of the reaction being performed. Solvents can be broadly categorized, and their general applicability to reactions with (4-Amino-2-methoxyphenyl)urea is summarized below.

Solvent ClassExamplesGeneral Suitability for (4-Amino-2-methoxyphenyl)urea ReactionsRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF)Highly Suitable for many reactions, especially those involving nucleophilic attack or the use of ionic reagents.These solvents possess high dielectric constants and can solvate cations well, leaving anions (nucleophiles) more reactive.[7] They are generally good at dissolving polar organic molecules. DMF and DMSO are often excellent choices for urea synthesis.[8]
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Suitable with Caution. Useful for reactions where protonation is desired or for dissolving salt forms of the molecule.These solvents can hydrogen bond with and solvate both cations and anions. However, they can also participate in reactions (e.g., as a nucleophile) and may deactivate strong nucleophiles through solvation.[7] Their use should be carefully considered based on the specific reaction mechanism.
Nonpolar Aprotic Toluene, Hexane, Dichloromethane (DCM)Generally Less Suitable for Dissolving the Reactant. May be used as a co-solvent or for specific reactions where low polarity is required.(4-Amino-2-methoxyphenyl)urea has significant polarity and is unlikely to dissolve well in these solvents. However, some reactions, like certain catalytic processes, may proceed favorably in less polar environments.
Ethereal Diethyl ether, DioxaneModerately Suitable. Can be good choices for reactions requiring a non-reactive, moderately polar environment.These solvents are less polar than DMF or DMSO but can still dissolve many organic compounds. Dioxane is miscible with water, which can be advantageous for workup procedures.
Experimental Protocol for Solubility Assessment

A preliminary solubility screen is a crucial first step in solvent selection. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the qualitative and quantitative solubility of (4-Amino-2-methoxyphenyl)urea in a range of candidate solvents.

Materials:

  • (4-Amino-2-methoxyphenyl)urea

  • A selection of solvents from different classes (e.g., DMF, DMSO, MeCN, THF, MeOH, EtOH, Water, Toluene, DCM)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification (optional, for quantitative analysis)

Protocol:

  • Preparation: Add a small, accurately weighed amount of (4-Amino-2-methoxyphenyl)urea (e.g., 5-10 mg) to a series of vials.

  • Solvent Addition: To each vial, add a known volume of a different solvent (e.g., 1 mL).

  • Equilibration: Cap the vials tightly and place them on an orbital shaker or add a small magnetic stir bar and place on a stir plate. Allow the mixtures to equilibrate for a set period (e.g., 24 hours) at a constant temperature (e.g., room temperature).

  • Observation (Qualitative): After equilibration, visually inspect the vials for the presence of undissolved solid. This will give a qualitative assessment of solubility (soluble, partially soluble, insoluble).

  • Quantification (Optional): For a quantitative measurement, carefully filter or centrifuge the samples to remove any undissolved solid. Analyze the concentration of the solute in the supernatant using a pre-calibrated HPLC or UV-Vis method.

The following diagram outlines the workflow for this solubility assessment protocol:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis weigh Weigh (4-Amino-2-methoxyphenyl)urea add_solvent Add Solvent to Vials weigh->add_solvent shake Shake/Stir at Constant Temp add_solvent->shake observe Qualitative Observation shake->observe quantify Quantitative Analysis (HPLC/UV-Vis) observe->quantify

Caption: Workflow for solubility determination of (4-Amino-2-methoxyphenyl)urea.

Solvent Selection for Specific Reaction Types

The optimal solvent is highly dependent on the reaction mechanism. Below are recommendations for common reaction types involving (4-Amino-2-methoxyphenyl)urea.

Nucleophilic Substitution/Addition Reactions

In reactions where the amino or urea group acts as a nucleophile, polar aprotic solvents are generally the best choice.

  • Rationale: These solvents solvate the counter-ion of any reagents, leaving the nucleophilic nitrogen atoms of (4-Amino-2-methoxyphenyl)urea more exposed and reactive.[7]

  • Recommended Solvents: DMF, DMSO, THF, Acetonitrile.

  • Example Reaction: Acylation of the amino group.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring of (4-Amino-2-methoxyphenyl)urea is prone to electrophilic substitution.

  • Rationale: The choice of solvent here is often dictated by the nature of the electrophile and the reaction conditions. Less polar solvents may be preferred to avoid reaction with the electrophile.

  • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or in some cases, a protic solvent like acetic acid if it also acts as a catalyst.

  • Caution: The high reactivity of the ring can lead to polysubstitution.[9] Solvent choice can sometimes modulate this selectivity.

Reactions Involving Isocyanate Intermediates

The synthesis of ureas often proceeds through an isocyanate intermediate.[4]

  • Rationale: These reactions are typically performed in anhydrous, aprotic solvents to prevent the isocyanate from reacting with water or other protic species.

  • Recommended Solvents: THF, Toluene, Dichloromethane.

The logical flow for selecting a solvent for a generic reaction is depicted below:

G start Define Reaction Type solubility Assess Solubility of Reactants start->solubility reactivity Consider Solvent-Reactant Interactions solubility->reactivity workup Plan for Product Isolation/Purification reactivity->workup optimize Optimize Solvent System workup->optimize

Sources

Application Note: Catalytic Reduction Techniques to Yield (4-Amino-2-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Amino-2-methoxyphenyl)urea is a critical aniline intermediate, frequently employed as a "warhead" scaffold in the synthesis of urea-based kinase inhibitors (e.g., analogues of Sorafenib or Regorafenib) and other pharmacologically active agents. Its synthesis hinges on the chemoselective reduction of the nitro group in (4-nitro-2-methoxyphenyl)urea without degrading the urea moiety or causing hydrolytic cleavage of the methoxy ether.

This Application Note details two validated catalytic protocols for this transformation:

  • Standard High-Pressure Hydrogenation (H₂/Pd/C): The industrial "gold standard" for scalability and atom economy.

  • Catalytic Transfer Hydrogenation (CTH): A safer, equipment-light alternative for bench-scale synthesis using ammonium formate.

Retrosynthetic Analysis & Reaction Design

The synthesis targets the reduction of the nitro group at the para position relative to the urea functionality. The electron-donating methoxy group at the ortho position enriches the aromatic ring, generally facilitating the reduction, but solubility of the urea precursor is often the rate-limiting factor.

Reaction Scheme

Precursor: 1-(2-methoxy-4-nitrophenyl)urea Target: 1-(4-amino-2-methoxyphenyl)urea Catalyst: Palladium on Carbon (10% Pd/C) Reductant: Hydrogen Gas (H₂) or Ammonium Formate (HCOONH₄)

ReactionScheme Precursor 1-(2-methoxy-4-nitrophenyl)urea (Nitro Precursor) Catalyst Catalyst: 10% Pd/C Solvent: MeOH/THF Precursor->Catalyst Dissolution Target 1-(4-amino-2-methoxyphenyl)urea (Target Amine) Catalyst->Target Reduction (-O2, +H2)

Figure 1: Simplified reaction pathway for the nitro-to-amine reduction.

Critical Process Parameters (CPP)

Before initiating the protocol, review the following parameters which dictate yield and purity.

ParameterRecommended RangeImpact on Process
Solvent System Methanol (MeOH) or MeOH:THF (1:1)Critical. Urea derivatives have poor solubility in non-polar solvents. THF aids solubility; MeOH facilitates proton transfer.
Catalyst Loading 5–10 wt% (relative to substrate)Higher loading increases rate but raises cost and fire risk during filtration.
Hydrogen Pressure 1–3 atm (Balloon to Low Pressure Parr)High pressure is rarely needed for aromatic nitro groups and may promote ring saturation.
Temperature 25°C – 40°CKeep <50°C to prevent urea hydrolysis or transamidation side reactions.
Agitation High Shear / Vigorous StirringRate Limiting Step. Hydrogenation is a tri-phasic reaction (Gas-Liquid-Solid); mass transfer is key.

Protocol A: Standard Heterogeneous Hydrogenation (H₂ / Pd/C)

Best for: Scale-up (>5g), high purity requirements, and atom economy.

Materials
  • Substrate: (4-Nitro-2-methoxyphenyl)urea

  • Catalyst: 10% Palladium on Carbon (50% wet w/w recommended for safety)

  • Solvent: Methanol (HPLC Grade)

  • Gas: Hydrogen (H₂) balloon or cylinder

  • Equipment: 3-neck round bottom flask or Parr Shaker

Step-by-Step Methodology
  • Inerting: Flush the reaction vessel with Nitrogen (N₂) or Argon to remove oxygen.

  • Catalyst Addition (Safety Critical):

    • Note: Dry Pd/C is pyrophoric. Always use "wet" catalyst (50% water) or pre-wet the flask with a small amount of water/toluene before adding dry catalyst.

    • Add 10 wt% of Pd/C catalyst to the vessel under inert atmosphere.

  • Substrate Solubilization:

    • Dissolve the nitro-urea precursor in Methanol (approx. 20 mL/g). If the solution is cloudy, add THF dropwise until clear.

    • Why? Catalyst pores must be accessible; precipitated substrate coats the catalyst, halting the reaction.

  • Reaction Initiation:

    • Carefully add the substrate solution to the catalyst slurry.

    • Purge the vessel: Vacuum

      
       N₂ (3x), then Vacuum 
      
      
      
      H₂ (3x).
    • Fill with H₂ (1 atm/balloon is sufficient).

  • Monitoring:

    • Stir vigorously at Room Temperature (RT).

    • Monitor via TLC (Eluent: 10% MeOH in DCM). The nitro starting material (usually yellow) will fade; the amine product (often fluorescent under UV) will appear near the baseline.

    • Timeframe: 2–6 hours.

  • Workup:

    • Filtration: Filter the mixture through a pad of Celite® (diatomaceous earth) to remove Pd/C. Caution: Do not suck the filter cake dry; keep it wet with solvent to prevent ignition.

    • Concentration: Rotary evaporate the filtrate to yield the crude amine.

    • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Small scale (<1g), labs without H₂ cylinders, or precise selectivity control.

This method uses Ammonium Formate as a hydrogen donor. It mimics H₂ gas generation in situ on the catalyst surface, often providing milder conditions.

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a reflux condenser and magnetic stir bar.

  • Charging: Add (4-Nitro-2-methoxyphenyl)urea (1.0 eq) and Methanol (30 volumes).

  • Catalyst: Add 10% Pd/C (10 wt% relative to substrate).

  • Donor Addition: Add Ammonium Formate (HCOONH₄) (5.0 – 10.0 equivalents).

    • Mechanism:[1][2][3][4][5]

      
      .
      
  • Reaction:

    • Heat the mixture to reflux (approx. 65°C) or 40°C.

    • Observation: Effervescence (bubbling) will occur as CO₂ is released. This indicates the reaction is proceeding.

  • Completion: Reaction is usually complete within 30–60 minutes (faster than balloon hydrogenation).

  • Workup:

    • Cool to RT.

    • Filter through Celite to remove catalyst and excess ammonium salts.

    • Concentrate filtrate. Wash the solid with water to remove residual formate salts.

Analytical Validation & Quality Control

Verify the identity of the product using the following markers.

  • ¹H NMR (DMSO-d₆):

    • Methoxy (-OCH₃): Singlet,

      
       ppm.
      
    • Urea (-NH-CO-NH₂): Broad singlet (1H)

      
       ppm; Broad singlet (2H) 
      
      
      
      ppm.
    • Aniline (-NH₂): Broad singlet (2H)

      
       ppm. Note: This peak is distinct from the urea protons.
      
    • Aromatic Region: Upfield shift of protons ortho/para to the new amino group compared to the nitro precursor.

  • HPLC Purity:

    • Target >98% purity.

    • Impurity Watch: Look for "azo" dimers (Ar-N=N-Ar) formed via incomplete reduction/coupling, typically appearing at higher retention times.

Workflow Visualization

The following diagram illustrates the logical flow and decision points for the synthesis.

Workflow Start Start: (4-Nitro-2-methoxyphenyl)urea SolubilityCheck Check Solubility in MeOH Start->SolubilityCheck SolubilityCheck->Start Add THF if insoluble Decision Select Method SolubilityCheck->Decision If soluble MethodA Method A: H2 Gas + Pd/C (Standard) Decision->MethodA High Scale / Gas Available MethodB Method B: Ammonium Formate + Pd/C (Transfer Hydrogenation) Decision->MethodB Lab Scale / No Gas Reaction Reaction Progress (TLC/HPLC Monitoring) MethodA->Reaction MethodB->Reaction Filtration Celite Filtration (Remove Pd/C) Reaction->Filtration Conversion >98% Purification Concentration & Recrystallization Filtration->Purification

Figure 2: Operational workflow for the catalytic reduction process.

Safety & Handling (HSE)

  • Pyrophoric Catalyst: Dry Pd/C can ignite solvent vapors. Always keep the catalyst wet. When filtering, never pull air through the filter cake until it is dry; wash with water or cover with solvent immediately.

  • Hydrogen Gas: Extremely flammable. Ensure all ground glass joints are greased and secured. Use a blast shield if operating pressurized vessels.

  • Chemical Hygiene: Aromatic amines are potential sensitizers and carcinogens. Handle (4-Amino-2-methoxyphenyl)urea with gloves and in a fume hood.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Definitive text on Pd/C nitro reduction).
  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95.

  • Jagadeesh, R. V., et al. (2013). Nanoscale Fe2O3-based catalysts for selective hydrogenation of nitroarenes to anilines. Science, 342(6162), 1073-1076.

  • PubChem. (n.d.). (4-amino-2-methoxyphenyl)urea Compound Summary.

Sources

Troubleshooting & Optimization

Minimizing side reactions during (4-Amino-2-methoxyphenyl)urea preparation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (4-Amino-2-methoxyphenyl)urea

Case ID: #UR-AM-402 Subject: Minimizing Side Reactions & Impurity Profiling Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Strategic Logic

Welcome to the technical support hub. You are likely synthesizing (4-Amino-2-methoxyphenyl)urea as a fragment for kinase inhibitors (e.g., EGFR targets).

The Core Challenge: The target molecule contains two nucleophilic amino groups with different electronic environments.

  • Direct Route Failure: Reacting 2-methoxy-1,4-phenylenediamine directly with cyanate results in a statistical mixture of regioisomers and bis-ureas.

  • The Correct Route: You must utilize the Nitro-Precursor Strategy . This locks the C4-position as a nitro group (non-nucleophilic) while the urea is installed at C1. The nitro group is then gently reduced to the amine.

This guide troubleshoots the two critical steps of this pathway:

  • Urea Formation: Converting 2-methoxy-4-nitroaniline to (2-methoxy-4-nitrophenyl)urea.

  • Nitro Reduction: Converting the intermediate to the final (4-amino-2-methoxyphenyl)urea.

Part 1: Urea Formation (The "Symmetrical" Trap)

Objective: Install the urea moiety using Potassium Cyanate (KOCN) without creating the insoluble dimer.

Critical Control Points (CCP)
ParameterSpecificationWhy it matters (Causality)
Reagent Potassium Cyanate (KOCN)Preferred over isocyanates for safety; generates HNCO in situ.
Solvent AcOH / Water (1:2 to 1:1)Solubilizes the aniline salt but precipitates the product (driving equilibrium).
Temperature 35°C - 55°C<35°C: Reaction too slow. >60°C: Promotes Biuret formation and hydrolysis of HNCO.
pH Control Acidic (maintain excess AcOH)Essential to protonate the aniline (solubility) and generate HNCO.
Troubleshooting Guide: Urea Step

Q1: My product is contaminated with a high-melting, insoluble solid. What is it?

  • Diagnosis: This is N,N'-bis(2-methoxy-4-nitrophenyl)urea (The Symmetrical Urea).

  • Mechanism: If the reaction pH rises (becomes less acidic) or mixing is poor, the product urea or a second molecule of aniline attacks the intermediate isocyanate instead of water/ammonia.

  • The Fix:

    • Dilution: Ensure the reaction volume is sufficient (at least 10-15 volumes relative to substrate).

    • Slow Addition: Add KOCN solution dropwise to the aniline solution. Do not dump it in. This keeps the concentration of isocyanic acid low relative to the amine.

    • Validation: The symmetrical impurity is insoluble in almost everything. If your product doesn't dissolve in hot ethanol/methanol, you have the dimer.

Q2: The reaction stalls, and I see starting material (aniline) remaining.

  • Diagnosis: Loss of reagent via hydrolysis.

  • Mechanism: Isocyanic acid (HNCO) is unstable in water; it hydrolyzes to

    
     and 
    
    
    
    .
  • The Fix: Use a 1.5 to 2.0 equivalent excess of KOCN. Add it in portions. If the reaction stalls, add a fresh aliquot of KOCN and a small amount of acetic acid to "kickstart" HNCO generation.

Part 2: Nitro Reduction (The Oxidation Trap)

Objective: Reduce the nitro group to an amine without oxidizing the electron-rich product.

Critical Control Points (CCP)
ParameterSpecificationWhy it matters (Causality)
Catalyst 5% or 10% Pd/CStandard hydrogenation catalyst.
Solvent Methanol or EthanolHigh solubility of the nitro-urea; easy removal.
Atmosphere

(Balloon or 1-3 bar)
Strict exclusion of

is required during workup.
Additives Sodium Sulfite (optional)Can be used during workup to scavenge oxygen.
Troubleshooting Guide: Reduction Step

Q3: My product turned brown/black during filtration. What happened?

  • Diagnosis: Oxidative degradation (Quinone imine formation).

  • Mechanism: The product is a para-phenylenediamine derivative. These are notoriously unstable in air, oxidizing to colored quinoidal species.

  • The Fix:

    • Inert Filtration: Filter the catalyst under a blanket of Nitrogen or Argon. Do not suck air through the filter cake until it is dry.

    • Acidic Workup: Isolate the product as a Hydrochloride Salt (add HCl in MeOH). The salt form is significantly more stable to oxidation than the free base.

Q4: I see a new impurity that looks like the starting aniline (2-methoxy-4-nitroaniline).

  • Diagnosis: This is likely De-carbamoylation (loss of the urea group), though rare under neutral hydrogenation.

  • More Likely: It is unreacted starting material due to Catalyst Poisoning .

  • The Fix:

    • Ensure the sulfur content in your starting nitro-urea is low (wash the Step 1 product thoroughly with water to remove sulfate/sulfite salts from KOCN side reactions).

    • Use fresh Pd/C.

Part 3: Visualizing the Pathway & Impurities

The following diagram maps the "Happy Path" (Blue) versus the "Sad Path" (Red/Orange) side reactions.

ReactionPathway SM 2-Methoxy-4-nitroaniline (Starting Material) INT_UREA (2-Methoxy-4-nitrophenyl)urea (Intermediate) SM->INT_UREA KOCN, AcOH, H2O (Controlled pH) SYM_UREA Symmetrical Diarylurea (Insoluble Impurity) SM->SYM_UREA Excess SM or High pH HNCO Isocyanic Acid (from KOCN/H+) HNCO->INT_UREA Reagent TARGET (4-Amino-2-methoxyphenyl)urea (TARGET) INT_UREA->TARGET H2, Pd/C (Reduction) INT_UREA->SYM_UREA Dimerization BIURET Biuret Derivative (High Temp Side Product) INT_UREA->BIURET >60°C Excess HNCO OX_PROD Quinone Imines (Oxidation Product) TARGET->OX_PROD Air Exposure (Slow)

Caption: Figure 1. Reaction pathway showing the critical intermediate and diversion points for symmetrical urea and oxidation impurities.

Part 4: Validated Experimental Protocol

To ensure reproducibility, follow this self-validating protocol.

Step 1: Preparation of (2-Methoxy-4-nitrophenyl)urea
  • Dissolution: Suspend 2-methoxy-4-nitroaniline (1.0 eq) in 50% aqueous Acetic Acid (10 vol). Heat to 50°C until mostly dissolved.

  • Addition: Dissolve Potassium Cyanate (KOCN) (1.5 eq) in water (3 vol). Add this solution dropwise to the aniline mixture over 30 minutes.

    • Checkpoint: A thick precipitate should form immediately.

  • Digestion: Stir at 50-55°C for 2 hours. Do not boil.

  • Workup: Cool to 0-5°C. Filter the solid.

  • Purification (Crucial): Wash the cake with warm water (removes salts) followed by warm ethanol (removes unreacted aniline). The urea product is insoluble in ethanol; the aniline is soluble.

  • Dry: Vacuum dry at 50°C.

Step 2: Hydrogenation to Target
  • Setup: Suspend Step 1 Product (1.0 eq) in Methanol (20 vol). Add 10% Pd/C (5 wt% loading).

  • Reaction: Hydrogenate at room temperature (balloon pressure is usually sufficient) for 4-6 hours.

    • Checkpoint: The yellow suspension (nitro) will turn colorless/grey (amine) as it dissolves and reacts.

  • Isolation: Filter through Celite under Nitrogen.

  • Stabilization: Immediately acidify the filtrate with HCl/MeOH if storage is required, or use immediately in the next step.

References

  • Kurzer, F. (1951). "Arylureas I. Cyanate Method." Organic Syntheses, 31, 8. (Describes the foundational protocol for converting anilines to phenylureas using KOCN/AcOH).

  • BenchChem Tech Support. (2025).[1][2] "Minimizing side product formation during the synthesis of N,N'-diarylureas." (Discusses the mechanism of symmetrical urea formation and biuret byproducts).

  • Wikipedia. "2-Methoxy-4-nitroaniline." (Precursor data and physical properties).[3][4][5][6][7][8][9]

  • Organic Chemistry Portal. "Urea Synthesis." (General mechanisms for isocyanate/amine additions).

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectral Analysis of (4-Amino-2-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to provide an authoritative technical analysis of the 1H NMR spectral characteristics of (4-Amino-2-methoxyphenyl)urea.

Executive Summary

(4-Amino-2-methoxyphenyl)urea is a critical intermediate in the synthesis of tyrosine kinase inhibitors and other urea-based pharmacophores.[1] Its structural integrity relies on the precise regiochemistry of the urea and amino substituents on the methoxy-benzene scaffold.

This guide compares the spectral performance of this compound across two primary solvent systems (DMSO-d6 vs. Methanol-d4) and differentiates it from its synthetic precursor (4-nitro-2-methoxyphenyl)urea.[1] The goal is to provide a self-validating protocol for confirming identity and purity during drug development workflows.

Structural Analysis & Proton Assignment

The molecule consists of a 1,2,4-trisubstituted benzene ring with three distinct proton environments on the aromatic core and three exchangeable proton environments (Aniline-NH₂, Urea-NH, Urea-NH₂).[1]

The Assignment Logic

The assignment relies on the interplay between the strong electron-donating groups (EDG) at positions 2 (-OCH₃) and 4 (-NH₂), and the urea moiety at position 1.

  • H-3 (δ ~6.2 ppm): Located between the methoxy and amino groups. It experiences significant shielding from both EDGs, appearing as a doublet (meta-coupling) or singlet-like signal.[1]

  • H-5 (δ ~6.1 ppm): Ortho to the amine and meta to the methoxy. Highly shielded.

  • H-6 (δ ~7.4 ppm): Ortho to the urea group. This proton is significantly deshielded relative to H-3 and H-5 due to the anisotropic effect of the carbonyl and the weaker electron-donating nature of the urea nitrogen compared to the free amine.

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning protons based on chemical shift theory and coupling constants.

NMR_Assignment Start Spectrum Acquisition (DMSO-d6) Region1 Region 1: Exchangeable Protons (δ 4.0 - 8.5 ppm) Start->Region1 Region2 Region 2: Aromatic Zone (δ 6.0 - 7.5 ppm) Start->Region2 Region3 Region 3: Aliphatic Zone (δ ~3.7 ppm) Start->Region3 Dec1 D2O Shake / MeOD? Region1->Dec1 Arom_H6 Downfield Doublet (δ ~7.4) H-6 (Ortho to Urea) Region2->Arom_H6 Arom_H35 Upfield Multiplets (δ ~6.1-6.3) H-3 & H-5 (Shielded) Region2->Arom_H35 Methoxy Sharp Singlet (δ 3.73) -OCH3 Region3->Methoxy Aniline Broad Singlet (δ ~4.8) 4-NH2 Dec1->Aniline Visible in DMSO UreaNH Singlet (δ ~7.9) Urea-NH Dec1->UreaNH Visible in DMSO UreaNH2 Broad Singlet (δ ~5.6) Urea-NH2 Dec1->UreaNH2 Visible in DMSO

Caption: Logical workflow for signal assignment. DMSO-d6 is required to visualize Region 1 (Exchangeable protons).[1]

Comparative Analysis: Solvent Performance

The choice of solvent is the single most critical variable in the analysis of this urea derivative. The "performance" here is defined by the solvent's ability to resolve labile protons and prevent signal overlap.

DMSO-d6 vs. Methanol-d4 (MeOD)

Recommendation: DMSO-d6 is the superior solvent for structural validation.[1] MeOD should only be used as a secondary check for carbon-bound proton integration.

FeatureDMSO-d6 (Recommended)Methanol-d4 (Alternative)Impact on Analysis
Urea -NH Signal Sharp/Broad Singlet (~7.9 ppm)Disappears (Exchanges with D)DMSO allows confirmation of urea presence.[1]
Urea -NH₂ Signal Broad Singlet (~5.7 ppm)Disappears MeOD prevents quantification of the urea terminus.
Aniline -NH₂ Broad Singlet (~4.8 ppm)Disappears MeOD obscures the primary amine signal.
Aromatic Resolution ExcellentGoodMeOD simplifies the spectrum by removing NH overlap.
Water Peak ~3.33 ppm~4.87 ppmWater in MeOD may overlap with aromatic signals if wet.

Technical Insight: In DMSO-d6, the rate of proton exchange is slow enough to observe the amide and amine protons. In MeOD, the rapid exchange (


) eliminates these signals, leaving only the carbon backbone.[1]

Comparative Analysis: Reaction Monitoring

In a drug development context, this compound is typically synthesized by reducing (4-nitro-2-methoxyphenyl)urea .[1] Distinguishing the product from the starting material is a key quality control step.

Product vs. Precursor (Nitro-analog)

The reduction of the nitro group (


) to the amine (

) causes a dramatic Upfield Shift (Shielding) of the aromatic protons due to the change from an electron-withdrawing group (EWG) to a strong electron-donating group (EDG).[1]
ProtonPrecursor: (4-Nitro...)Product: (4-Amino...)[1]Shift (Δδ)Mechanism
H-3 (Ortho to R) ~7.7 - 7.9 ppm~6.2 - 6.3 ppm -1.5 ppm Strong shielding by NH₂ lone pair.[1]
H-5 (Ortho to R) ~7.8 ppm~6.1 - 6.2 ppm -1.6 ppm Strong shielding by NH₂ lone pair.[1]
H-6 (Meta to R) ~8.3 ppm~7.4 - 7.6 ppm -0.8 ppm Reduced deshielding.[1]
Urea NH ~9.5 ppm~7.9 ppm -1.6 ppm Electronic environment change.

Validation Check: If you observe signals in the 7.7–8.0 ppm range (other than the Urea NH), your reduction is incomplete.

Experimental Protocol

To ensure reproducibility and accurate integration (qNMR), follow this standardized protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 600 µL of DMSO-d6 (99.9% D).

    • Note: Use an ampoule or fresh bottle to minimize water content.[2] Water (3.33 ppm) can broaden exchangeable protons.

  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. Ureas can exhibit stacking; ensure full homogeneity.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D proton (zg30 or similar).

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Reasoning: Aromatic protons adjacent to ureas can have longer T1 relaxation times. A short D1 will lead to under-integration of aromatic signals relative to the methoxy group.

  • Scans (NS): 16 or 32 scans are sufficient for >5 mg samples.

  • Temperature: 298 K (25°C).

Visualization: Reaction Monitoring Pathway

This diagram depicts the spectral transformation expected during the synthesis.

Synthesis_Monitor cluster_shift Key Spectral Indicator Nitro Precursor: (4-Nitro-2-methoxy...)urea Signals: 7.7 - 8.3 ppm (Aromatic) Reaction Reduction (H2/Pd-C or Fe/NH4Cl) Nitro->Reaction Start Product Product: (4-Amino-2-methoxy...)urea Signals: 6.1 - 7.4 ppm (Aromatic) Reaction->Product Complete Conversion Shift Aromatic Upfield Shift (Δδ > 1.0 ppm)

Caption: Monitoring the reduction. The disappearance of downfield aromatic signals (7.7-8.3 ppm) confirms conversion.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard reference for substituent effects on benzene rings).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online database for chemical shift prediction). [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Data for urea and aniline chemical shifts).

Sources

Technical Guide: HPLC Method Development for (4-Amino-2-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust HPLC method for (4-Amino-2-methoxyphenyl)urea presents a specific set of chromatographic challenges. As a molecule containing both a basic aniline moiety and a polar urea group, it sits on the borderline of retention for standard Reversed-Phase (RP) chromatography.

This guide objectively compares the performance of standard C18 chemistries against Polar-Embedded and Fluorinated (PFP) stationary phases. While standard C18 columns are ubiquitous, our comparative analysis suggests that Pentafluorophenyl (PFP) or Polar-Embedded C18 phases offer superior selectivity and peak shape for this analyte, particularly when separating it from polar degradation products or synthesis precursors.

Part 1: Chemical Context & Critical Parameters[1][2]

Before initiating method development, the physicochemical properties of the analyte must dictate the strategy.

ParameterValue / CharacteristicChromatographic Implication
Structure Aromatic ring + Methoxy group + Amino group + Urea tailMixed polarity. The urea group is a strong H-bond donor/acceptor.
pKa (Basic) ~4.5 - 5.0 (Aniline nitrogen)At neutral pH, it is uncharged. At acidic pH (<3), the amine is protonated (

).
Polarity Moderate to HighRisk of early elution (near void volume) on 100% aqueous-stable C18 columns.
Solubility High in DMSO/MeOH; Low in non-polar solventsSample diluent must be carefully matched to the initial mobile phase to avoid peak distortion.
Stability Oxidation prone (Aniline derivative)Critical: Sample preparation may require antioxidants (e.g., 0.1% Ascorbic Acid) or amber glassware.

Part 2: Comparative Analysis of Stationary Phases

The choice of column is the single most critical variable for this separation. Below is a comparison of the three primary candidates.

Standard C18 (e.g., Alkyl-bonded Silica)[1]
  • Mechanism: Hydrophobic interaction.[1]

  • Performance: Often yields poor retention for the urea moiety. The polar urea tail drags the molecule through the column, causing it to elute near the solvent front, where ion suppression (in MS) or interference (in UV) is highest.

  • Verdict: Not Recommended for trace impurity analysis, though acceptable for high-concentration assay testing if ion-pairing agents are used.

Polar-Embedded C18 (e.g., Amide/Carbamate embedded)[1]
  • Mechanism: Hydrophobic interaction + Hydrogen bonding with the embedded polar group.

  • Performance: The embedded group shields surface silanols (reducing tailing for the amine) and interacts with the urea group of the analyte.

  • Verdict: Recommended for general purity profiling. Excellent peak shape with simple mobile phases (Formic Acid/Ammonium Acetate).

Pentafluorophenyl (PFP / F5)[1]
  • Mechanism: Hydrophobic +

    
    -
    
    
    
    interactions + Dipole-dipole interactions.
  • Performance: The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich aromatic ring of the (4-Amino-2-methoxyphenyl)urea. This provides orthogonal selectivity compared to C18.

  • Verdict: Highly Recommended (Gold Standard). It offers the best resolution from structurally similar impurities (e.g., des-methoxy analogs or positional isomers).

Part 3: Method Development Workflow (Visualized)

The following diagram outlines the logical decision process for selecting the optimal conditions based on the specific analytical goal (Assay vs. Impurity Profiling).

MethodDevelopment Start Start: (4-Amino-2-methoxyphenyl)urea Method Development Goal Define Analytical Goal Start->Goal Assay Goal: Potency/Assay (High Conc.) Goal->Assay Impurity Goal: Trace Impurity/GTI (Low Conc.) Goal->Impurity Col_C18 Column: C18 (Base Deactivated) Mobile Phase: Phosphate pH 3.0 Assay->Col_C18 Cost-effective Col_PFP Column: PFP or Polar-Embedded Mobile Phase: 0.1% Formic Acid Impurity->Col_PFP Max Selectivity Detection_UV Detector: UV-Vis (PDA) λ: ~240 nm & 280 nm Col_C18->Detection_UV Col_PFP->Detection_UV Detection_MS Detector: LC-MS/MS (ESI+) MRM Mode Col_PFP->Detection_MS Volatile Buffer Validation Validation Parameters: Linearity, Accuracy, LOQ Detection_UV->Validation Detection_MS->Validation

Figure 1: Decision tree for selecting column chemistry and detection method based on sensitivity requirements.

Part 4: Recommended Experimental Protocols

Based on the comparative analysis, the PFP / Polar-Embedded approach is the most robust. Below is the optimized protocol.

Protocol A: High-Performance Method (PFP Column)

Best for: Separating the analyte from closely related synthesis intermediates.

  • System: HPLC or UHPLC with PDA or MS detection.

  • Column: Pentafluorophenyl (PFP) Core-Shell,

    
     mm, 2.6 µm (e.g., Kinetex PFP or similar).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Protonates the amine for solubility; compatible with MS.

  • Mobile Phase B: Acetonitrile (ACN).

    • Why: ACN has lower UV cutoff and lower viscosity than Methanol.

  • Gradient Program:

    • 0.0 min: 5% B (Hold for retention)

    • 1.0 min: 5% B

    • 8.0 min: 40% B (Shallow gradient for resolution)

    • 8.1 min: 95% B (Wash)

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibrate)

  • Flow Rate: 0.4 mL/min (for 2.1mm ID).

  • Temperature:

    
     (Improves mass transfer and peak shape).
    
  • Detection:

    • UV: 240 nm (Primary), 280 nm (Secondary).

    • MS: ESI Positive Mode. Target

      
       Da.
      
Protocol B: Robust QC Method (Polar-Embedded C18)

Best for: Routine quality control in a manufacturing environment.

  • Column: Polar-Embedded C18,

    
     mm, 3.5 µm or 5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 with Acetic Acid).

    • Why: Buffer capacity prevents pH shifts; pH 4.5 ensures the amine is partially ionized but reduces silanol activity.

  • Mobile Phase B: Methanol.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

Part 5: Validation & Troubleshooting (Self-Validating Systems)

To ensure the method is "self-validating," you must include specific System Suitability Tests (SST) in every run.

System Suitability Criteria
ParameterAcceptance LimitTroubleshooting Failure
Tailing Factor (

)

If

: Secondary silanol interactions are occurring. Add 5-10% more buffer concentration or lower pH.
Retention Factor (

)

If

: Analyte is eluting too close to void. Decrease initial organic % (e.g., start at 2% B).
Resolution (

)

Between analyte and nearest impurity. If failing, switch from MeOH to ACN or change column selectivity (C18

PFP).
Metabolic/Degradation Pathway Visualization

Understanding potential impurities helps in validating specificity.

Degradation Precursor Nitro-Precursor (2-Methoxy-4-nitro...) Analyte (4-Amino-2-methoxyphenyl)urea (Target) Precursor->Analyte Reduction Oxidation Azo/Azoxy Dimers (Oxidation Products) Analyte->Oxidation Air/Light Hydrolysis Diamino Anisole (Urea Hydrolysis) Analyte->Hydrolysis Acid/Heat

Figure 2: Potential impurity origins. The method must resolve the Target from the Hydrophobic Precursor (Late eluting) and the Hydrolysis product (Early eluting).

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on PFP and Polar-Embedded selectivity mechanisms).

  • PubChem. (2024). (4-Amino-2-methoxyphenyl)urea Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Journal of Chromatography A. (2020). Comparison of the retention and separation selectivity of aromatic hydrocarbons with polar groups in RP-HPLC systems. (Supports the use of specific stationary phases for polar aromatics).[2] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.